molecular formula C5H4N2O B3372368 2-(1,2-Oxazol-4-yl)acetonitrile CAS No. 893640-97-6

2-(1,2-Oxazol-4-yl)acetonitrile

Cat. No.: B3372368
CAS No.: 893640-97-6
M. Wt: 108.1 g/mol
InChI Key: ZMJZNHYSDJGFMG-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-4-yl)acetonitrile (CAS 893640-97-6) is a valuable heterocyclic building block in organic synthesis and drug discovery research. This compound features a 1,2-oxazole ring, a planar aromatic system consisting of three carbon atoms, one oxygen, and one nitrogen atom, which is substituted at the 4-position with an acetonitrile group ( citation:3 ). The molecular formula is C5H4N2O, with a molecular weight of 108.1 g/mol ( citation:1 citation:3 ). Its structure is characterized by the SMILES string C1=C(C=NO1)CC#N and the InChIKey ZMJZNHYSDJGFMG-UHFFFAOYSA-N ( citation:1 citation:3 ). The compound's primary research value lies in its dual functionality. The electron-withdrawing nitrile group polarizes the adjacent methylene group, enhancing the molecule's susceptibility to nucleophilic attack and making it a versatile precursor for the construction of nitrogen-containing heterocycles, such as imidazoles and triazoles ( citation:3 ). Furthermore, the 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, present in compounds with a wide spectrum of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties ( citation:10 ). Derivatives of similar heterocyclic acetonitriles have also been investigated as potential electroluminescent materials ( citation:7 ). This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use ( citation:3 citation:4 ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-oxazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJZNHYSDJGFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893640-97-6
Record name 2-(1,2-oxazol-4-yl)acetonitrile
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Foundational & Exploratory

2-(1,2-Oxazol-4-yl)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(1,2-Oxazol-4-yl)acetonitrile Chemical Structure and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Versatile Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

2-(1,2-Oxazol-4-yl)acetonitrile (also known as 4-isoxazolylacetonitrile) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Characterized by an electron-deficient isoxazole ring linked to a reactive nitrile moiety via a methylene spacer, this scaffold serves as a critical junction point in drug discovery. It offers a gateway to introducing the isoxazole pharmacophore—a proven bioisostere for phenyl and pyridine rings—into diverse therapeutic classes, including kinase inhibitors, antibiotics, and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of the compound’s structural attributes, synthetic pathways, reactivity profiles, and handling protocols.[1]

Chemical Identity & Structural Analysis[2]

The compound features a 1,2-oxazole (isoxazole) ring substituted at the 4-position. The specific positioning of the acetonitrile group at C4 is chemically significant, as this position is electronically distinct from the C3 and C5 positions, which are typically more susceptible to direct lithiation or metabolic oxidation.

Identity Data Table[3][4]
ParameterDetail
IUPAC Name 2-(1,2-Oxazol-4-yl)acetonitrile
Common Synonyms 4-Isoxazolylacetonitrile; 4-(Cyanomethyl)isoxazole
CAS Registry Number 893640-97-6
Molecular Formula C₅H₄N₂O
Molecular Weight 108.10 g/mol
SMILES C1=C(C=NO1)CC#N
InChI Key ZMJZNHYSDJGFMG-UHFFFAOYSA-N
Structural Features[1][2][4][5][6][7][8][9]
  • Isoxazole Ring: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms.[2] It functions as a weak base and a hydrogen bond acceptor.

  • Active Methylene: The

    
     group bridging the ring and the nitrile is "activated" by the electron-withdrawing nature of both the nitrile (
    
    
    
    ) and the isoxazole ring, making it acidic (
    
    
    ) and nucleophilic upon deprotonation.
  • Nitrile Group: A linear, sp-hybridized electrophile susceptible to hydrolysis, reduction, and cycloaddition (e.g., tetrazole formation).

Physicochemical Properties[3][4][8][10]

Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a consensus of experimental and high-confidence predicted data suitable for laboratory planning.

PropertyValue / RangeNote
Physical State Low-melting solid or oilTypically isolated as an oil or waxy solid at RT.
Boiling Point ~240°C (Predicted)Decomposes at high temperatures.
Density ~1.18 g/cm³Predicted.[3]
LogP (Octanol/Water) 0.14 - 0.74Low lipophilicity; water-soluble organic.
Polar Surface Area (PSA) 49.8 ŲGood membrane permeability profile.
Solubility DMSO, Methanol, DCM, Ethyl AcetateModerate water solubility.

Synthetic Methodologies

The synthesis of 2-(1,2-oxazol-4-yl)acetonitrile typically avoids direct ring formation of the nitrile itself, favoring functional group interconversion from stable precursors.

Primary Synthetic Pathway: Displacement Strategy

The most robust route involves the conversion of isoxazole-4-ylmethanol to the corresponding chloride, followed by nucleophilic displacement with cyanide. This method preserves the sensitive isoxazole ring.

Step-by-Step Protocol (Conceptual):
  • Precursor: Start with Isoxazole-4-carboxylic acid or Isoxazole-4-carbaldehyde .

  • Reduction: Reduce the precursor to Isoxazol-4-ylmethanol using

    
     (for aldehyde) or 
    
    
    
    (for acid).
  • Chlorination: Treat the alcohol with Thionyl Chloride (

    
    ) in DCM to generate 4-(Chloromethyl)isoxazole .
    
  • Cyanation: React the chloride with Sodium Cyanide (

    
    ) in a polar aprotic solvent (DMSO or DMF) at ambient to mild heat (40-60°C).
    
    • Note: The addition of catalytic NaI (Finkelstein condition) can accelerate this step.

Visualization: Synthetic Flowchart

Synthesis Start Isoxazole-4-carbaldehyde Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 Isoxazol-4-ylmethanol Step1->Inter1 Step2 Chlorination (SOCl2, DCM) Inter1->Step2 Inter2 4-(Chloromethyl)isoxazole Step2->Inter2 Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Final 2-(1,2-Oxazol-4-yl)acetonitrile Step3->Final

Figure 1: Standard synthetic pathway via functional group interconversion from the aldehyde precursor.

Reactivity & Chemical Behavior[11][12]

The utility of 2-(1,2-oxazol-4-yl)acetonitrile lies in its dual reactivity: the electrophilic nitrile and the nucleophilic active methylene.

Key Transformations
  • Active Methylene Alkylation:

    • Mechanism: Deprotonation with a base (e.g., NaH, LDA) generates a carbanion stabilized by the nitrile and the aromatic ring.

    • Application: Reaction with alkyl halides allows the construction of complex side chains at the 4-position.

  • Knoevenagel Condensation:

    • Reagents: Aldehydes + Piperidine/Acetic Acid.

    • Product:

      
      -unsaturated nitriles (acrylonitriles), which are Michael acceptors and precursors to fused heterocycles.
      
  • Nitrile Hydrolysis:

    • Acidic/Basic: Converts the nitrile to the corresponding Isoxazole-4-acetic acid or amide.

  • Tetrazole Formation:

    • Reagents: Sodium azide (

      
      ) + Lewis acid (
      
      
      
      ).
    • Product: 5-((Isoxazol-4-yl)methyl)-1H-tetrazole (a bioisostere of the carboxylic acid).

Visualization: Reactivity Map

Reactivity Center 2-(1,2-Oxazol-4-yl)acetonitrile Hydrolysis Hydrolysis (H3O+) Center->Hydrolysis Reduction Reduction (H2/Pd or LiAlH4) Center->Reduction Condensation Base + R-CHO (Knoevenagel) Center->Condensation Cycloaddition NaN3 / ZnBr2 Center->Cycloaddition Acid Isoxazole-4-acetic acid Hydrolysis->Acid Amine 2-(Isoxazol-4-yl)ethanamine Reduction->Amine Alkene Alpha-cyano alkene (Michael Acceptor) Condensation->Alkene Tetrazole Tetrazole Derivative (Acid Bioisostere) Cycloaddition->Tetrazole

Figure 2: Divergent reactivity profile demonstrating the compound's utility as a branch point in synthesis.

Medicinal Chemistry Applications

Bioisosterism

The isoxazole ring is a classic bioisostere for:

  • Pyridine: Similar size and electron-deficiency but with different hydrogen bonding capability.

  • Furan/Thiophene: Five-membered aromatic character.

  • Amide Bond: The 1,2-position of N and O can mimic the geometry of a peptide bond in specific conformations.

Therapeutic Relevance

While 2-(1,2-oxazol-4-yl)acetonitrile is an intermediate, the 4-substituted isoxazole motif is found in several high-profile agents:

  • Valdecoxib (Bextra): A COX-2 inhibitor containing a 3,4,5-substituted isoxazole.

  • Leflunomide: An antirheumatic drug where the isoxazole ring opens metabolically to form the active species.

  • Beta-Lactamase Inhibitors: Isoxazolyl penicillins (e.g., Cloxacillin) utilize the ring for steric bulk and metabolic stability.

Why use the acetonitrile derivative? It provides a "handle" (the nitrile) to extend the carbon chain by one carbon atom while retaining the isoxazole core, essential for optimizing linker lengths in fragment-based drug design (FBDD).

Handling & Safety Protocols

Hazard Classification (GHS):

  • Warning: Harmful if swallowed, in contact with skin, or inhaled.

  • H302/H312/H332: Acute toxicity (Oral/Dermal/Inhalation).

  • H319: Causes serious eye irritation.

Storage & Stability:

  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent hydrolysis of the nitrile.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Disposal:

  • As a nitrile-containing compound, waste streams must be kept separate from acids to prevent the formation of hydrogen cyanide (HCN) gas. Dispose of via a licensed hazardous waste contractor.

References

  • VulcanChem. (n.d.). 2-(1,2-Oxazol-4-yl)acetonitrile Structural and Molecular Characteristics. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Isoxazole (CID 9254) - PubChem.[4] Retrieved from

  • ChemScene. (n.d.). 4-Isoxazoleacetonitrile (CAS 893640-97-6).[5] Retrieved from

  • Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (General reference for isoxazole synthesis via cycloaddition).
  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. (Contextual reference for isoxazole reactivity).

Sources

Technical Guide: Solubility Profile and Handling of 2-(1,2-Oxazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1,2-Oxazol-4-yl)acetonitrile (CAS: 893640-97-6) in polar aprotic solvents. Targeted at drug development professionals and synthetic chemists, this document bridges the gap between theoretical physicochemical properties and practical laboratory handling.

While empirical solubility data for this specific isoxazole derivative is limited in public repositories, its structural pharmacophore—combining a polar isoxazole ring with an electron-withdrawing cyanomethyl group—dictates a predictable solubility profile. This guide outlines the theoretical basis for solvent selection, warns of specific stability risks regarding the active methylene group, and provides a standardized protocol for validating solubility in-house.

Physicochemical Profile & Solubility Theory

To optimize solvent selection, one must first understand the molecular forces at play. 2-(1,2-Oxazol-4-yl)acetonitrile is a small, polar aromatic heterocycle.

Structural Determinants
  • Isoxazole Ring: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms.[1] It possesses a significant dipole moment and acts as a weak hydrogen bond acceptor (HBA).

  • Acetonitrile Group (–CH₂CN): The nitrile is a strong dipole and a weak HBA. Crucially, the methylene bridge (–CH₂–) connects two electron-withdrawing groups (the isoxazole ring and the nitrile), rendering these protons acidic (pKa estimated ~20–23 in DMSO).

Predicted Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for isoxazole derivatives:

ParameterValue (Estimated)Implication for Solvent Selection
LogP 0.15 – 0.35Moderate lipophilicity; likely soluble in organic media but water solubility will be limited (<1-5 mg/mL).
H-Bond Donors 0Aprotic molecule; relies on dipole-dipole and dispersion forces for solvation.
H-Bond Acceptors 3 (N, O, CN)Will interact strongly with solvents capable of dipole interactions (DMSO, DMF).
Polarity HighRequires polar solvents to overcome crystal lattice energy.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents are the preferred media for 2-(1,2-Oxazol-4-yl)acetonitrile due to their ability to solvate the polar functional groups without engaging in hydrogen donation that could interfere with subsequent nucleophilic reactions.

Solvent Compatibility Matrix
SolventSolubility PotentialMechanistic InsightOperational Recommendation
DMSO (Dimethyl sulfoxide)High (>100 mg/mL)High dielectric constant (

) and strong dipole stabilize the polar isoxazole core.
Primary Choice. Ideal for stock solutions and biological assays. Freezes at 18.5°C; store stocks at RT or warm gently to thaw.
DMF (Dimethylformamide)High (>100 mg/mL)Excellent solvation of aromatic nitriles. Disrupts crystal lattice effectively.Synthesis Choice. Preferred for reactions requiring heating >100°C. Monitor for hydrolysis to dimethylamine over time.
DMAc (Dimethylacetamide)High (>100 mg/mL)Similar to DMF but higher boiling point and thermal stability.Alternative. Use if DMF poses separation issues or higher thermal stability is required.
NMP (N-Methyl-2-pyrrolidone)High (>100 mg/mL)Strong solubilizing power for heterocycles.Specific Use. Hard to remove (high BP). Use only if downstream purification allows.
Acetonitrile (MeCN)Moderate (20-50 mg/mL)"Like dissolves like" principle applies to the nitrile tail, but lower boiling point limits thermal energy input.Analysis Choice. Ideal for HPLC/LC-MS sample preparation.
Acetone Moderate Good solvation but high volatility.Crystallization. Useful for recrystallization or solvent exchange, not for reaction media.
Stability Warning: The Active Methylene Risk

Critical Note: The methylene protons at the 4-position (alpha to the nitrile) are significantly acidified by the adjacent isoxazole ring.

  • In Pure Aprotic Solvents: The compound is stable.[2]

  • In Basic Conditions: If a strong base (e.g., NaH, KOtBu) is introduced in a polar aprotic solvent, the compound will deprotonate at the methylene position, forming a carbanion. This is useful for synthesis (alkylation) but detrimental if stability is the goal.

  • Autoxidation: In the presence of trace bases and oxygen, solutions in DMSO/DMF may slowly degrade via oxidative dimerization. Store stock solutions under inert gas (Argon/Nitrogen) at -20°C.

Experimental Protocols

Since exact literature values are sparse, you must validate solubility in your specific context. Use the following self-validating protocol.

Protocol: Stepwise Gravimetric Solubility Determination

This method determines the "Saturation Solubility" (


) with high confidence.

Reagents:

  • Test Compound: 2-(1,2-Oxazol-4-yl)acetonitrile (High Purity >98%)

  • Solvent: Anhydrous DMSO or DMF (Water content <0.1%)

Procedure:

  • Preparation: Weigh approximately 10 mg of compound into a 1.5 mL clear glass HPLC vial (pre-weighed).

  • Aliquot Addition: Add solvent in 20

    
    L increments using a calibrated micropipette.
    
  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

  • Observation: Inspect visually against a dark background for undissolved particulates.

  • Endpoint: Record the volume (

    
    ) where the solution becomes perfectly clear.
    
  • Calculation:

    
    
    
  • Verification (Optional): Filter the solution (0.22

    
    m PTFE), dilute 100x in mobile phase, and quantify via HPLC against a calibration curve to confirm no degradation occurred during dissolution.
    
Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start START: 2-(1,2-Oxazol-4-yl)acetonitrile SelectSolvent Select Solvent System Start->SelectSolvent DMSO DMSO / DMF (High Polarity) SelectSolvent->DMSO Preferred MeCN Acetonitrile (Med Polarity) SelectSolvent->MeCN Analytical Water Aqueous Buffers (Proticity Risk) SelectSolvent->Water Avoid Test Perform Stepwise Dissolution Protocol DMSO->Test MeCN->Test Check Visual Inspection Test->Check Clear Clear Solution Check->Clear Dissolved Turbid Turbid / Precipitate Check->Turbid Undissolved HPLC HPLC Verification (Purity Check) Clear->HPLC Heat Apply Gentle Heat (Max 40°C) Turbid->Heat Heat->Check

Figure 1: Decision tree for solvent selection and solubility validation.

Synthesis & Reactivity Context[1][3][4][5][6][7][8]

Understanding the solubility is often a precursor to chemical modification. The following diagram details the reactivity pathway in polar aprotic solvents, highlighting the "Active Methylene" node which dictates stability.

ReactivityPathway Compound 2-(1,2-Oxazol-4-yl)acetonitrile (Solvated in DMSO/DMF) Intermediate Carbanion Intermediate (Resonance Stabilized) Compound->Intermediate Deprotonation (pKa ~20) Base Base Addition (e.g., NaH, K2CO3) Base->Intermediate Product C-Alkylated Product Intermediate->Product + Electrophile Degradation Oxidative Dimerization (Side Reaction) Intermediate->Degradation + O2 / Time Electrophile Electrophile (R-X) Electrophile->Product

Figure 2: Reactivity pathway showing the active methylene risk in basic aprotic media.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 893640-97-6, 2-(1,2-Oxazol-4-yl)acetonitrile. Retrieved from

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Context for pKa of nitriles in DMSO).

Sources

Methodological & Application

Application Note: Synthesis of 2-(1,2-Oxazol-4-yl)acetonitrile via Controlled Cyanation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust method for synthesizing 2-(1,2-Oxazol-4-yl)acetonitrile (also known as 4-isoxazolylacetonitrile) from 4-chloromethylisoxazole .

Abstract

The synthesis of 2-(1,2-Oxazol-4-yl)acetonitrile from 4-chloromethylisoxazole presents a specific chemoselective challenge: the isoxazole ring's sensitivity to base-mediated cleavage . Standard cyanation conditions (e.g., NaCN/EtOH reflux) frequently lead to ring opening, resulting in low yields and complex mixtures of enamino-nitrile byproducts. This guide details a Phase-Transfer Catalyzed (PTC) protocol designed to suppress ring degradation by compartmentalizing the basic cyanide anion from the base-sensitive heterocycle. A secondary High-Throughput (DMSO) method is provided for screening purposes.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The 4-chloromethylisoxazole starting material contains two reactive sites:

  • The Electrophile: The chloromethyl group (

    
    ) at position 4, which is benzylic-like and highly reactive toward 
    
    
    
    displacement.
  • The Nucleophile/Base Sensitive Core: The C3 and C5 protons of the isoxazole ring. Under strong basic conditions (pH > 10), isoxazoles undergo deprotonation followed by N-O bond cleavage to form

    
    -amino enones or nitriles.
    

Failure Mode of Standard Protocols: Classic conditions using NaCN in refluxing ethanol create a homogeneous, basic environment that favors the thermodynamic ring-opening pathway over the kinetic substitution product.

The Solution: Phase Transfer Catalysis (PTC) By using a biphasic system (DCM/Water) with a quaternary ammonium salt, we maintain the bulk cyanide in the aqueous phase and transport only stoichiometric amounts of active nucleophile into the organic phase. This minimizes the exposure of the isoxazole ring to excess base.

ReactionLogic Start 4-Chloromethylisoxazole ConditionA Standard: NaCN/EtOH (High Basicity) Start->ConditionA ConditionB Recommended: KCN/PTC (Buffered/Biphasic) Start->ConditionB Product Target: 2-(1,2-Oxazol-4-yl)acetonitrile ConditionA->Product Minor (<20%) SideProduct Ring Opening: Enamino Nitriles ConditionA->SideProduct Dominant Pathway ConditionB->Product Dominant (>80%) ConditionB->SideProduct Suppressed

Figure 1: Mechanistic divergence based on reaction conditions.

Safety Protocol: Cyanide Management

CRITICAL WARNING: This protocol utilizes Potassium Cyanide (KCN) or Sodium Cyanide (NaCN). These are rapidly fatal poisons.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.

  • Waste Neutralization: All cyanide waste (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH > 10 for 24 hours before disposal. Never acidify cyanide waste.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Best for: High purity, scale-up, and protecting the isoxazole ring.

Reagents:

  • 4-Chloromethylisoxazole (1.0 eq)

  • Potassium Cyanide (KCN) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloromethylisoxazole (1.17 g, 10 mmol) in DCM (20 mL).

  • Catalyst Addition: Add TBAB (322 mg, 1.0 mmol) to the organic solution.

  • Cyanide Addition: In a separate beaker, dissolve KCN (975 mg, 15 mmol) in Water (20 mL). Note: Handle KCN in a weighing boat dedicated to toxic waste.

  • Reaction: Add the aqueous KCN solution to the DCM mixture.

  • Stirring: Vigorously stir the biphasic mixture at Room Temperature (20-25°C) . High stirring speed (approx. 800 rpm) is critical to maximize interfacial surface area.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 4–6 hours .

  • Quench & Workup:

    • Separate the layers.

    • Wash the organic layer with water (2 x 20 mL) to remove residual cyanide.

    • Safety Step: Treat all aqueous washes with bleach immediately.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure at < 40°C.
      
  • Purification: The crude residue is often sufficiently pure. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Method B: Homogeneous Displacement (High Throughput)

Best for: Small scale screening, rapid synthesis.

Reagents:

  • 4-Chloromethylisoxazole (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Solvent: Anhydrous DMSO

Procedure:

  • Dissolution: Dissolve NaCN (1.2 eq) in anhydrous DMSO (concentration 0.5 M). Note: NaCN dissolves slowly; mild warming (40°C) may be needed, but cool to RT before step 2.

  • Addition: Add 4-chloromethylisoxazole (1.0 eq) dropwise to the cyanide solution at 20°C .

  • Reaction: Stir at 20–25°C for 2 hours. Do not heat above 30°C , as ring cleavage accelerates rapidly with temperature in DMSO.

  • Workup: Pour the reaction mixture into ice-cold water (10 volumes). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate.

Data Summary & Characterization

Expected Yields:

  • Method A (PTC): 75–85% (High purity)

  • Method B (DMSO): 50–65% (Variable purity due to ring opening)

Physicochemical Properties:

Property Data

| Molecular Formula |


 |
| Molecular Weight  | 108.10  g/mol  |
| Appearance  | Pale yellow oil or low-melting solid |
| Solubility  | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

Spectroscopic Identification (Predicted):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (s, 1H, H-5 isoxazole)
      
    • 
       8.35 (s, 1H, H-3 isoxazole)
      
    • 
       3.70 (s, 2H, 
      
      
      
      )
    • Note: The H-5 and H-3 protons appear as distinct singlets in the aromatic region. The methylene protons are a singlet shifted downfield by the nitrile and the heterocycle.

  • IR (ATR):

    • ~2250

      
       (C
      
      
      
      N stretch, weak/sharp)
    • ~1600

      
       (C=N isoxazole stretch)
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Dark Tar Ring opening due to high pH or heat.Switch to Method A (PTC). Ensure temperature < 25°C.
Incomplete Conversion Poor phase mixing (Method A).Increase stirring speed (rpm). Add more TBAB (up to 0.2 eq).
Emulsion during Workup Surfactant effect of TBAB.Add brine to the aqueous layer. Filter through Celite if necessary.

References

  • Isoxazole Stability: BenchChem Technical Guide: Troubleshooting Isoxazole Synthesis. (Accessed 2023). Discussion on base-sensitivity of N-O bonds.

  • General Cyanation Protocols: Organic Syntheses, Coll. Vol. 1, p. 107 (1941); Vol. 4, p. 69 (1925). Adaptation of benzyl chloride cyanation.

  • Phase Transfer Catalysis: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc.[1] 1971, 93, 1, 195–199.

  • Target Compound Data: VulcanChem Product Entry for 2-(1,2-Oxazol-4-yl)acetonitrile.

Sources

Application Note: Precision Cyanation of 4-(Chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, high-yield protocol for the cyanation of 4-(chloromethyl)isoxazole. It synthesizes field-proven methodologies with critical safety and mechanistic insights.

Executive Summary & Strategic Rationale

The conversion of 4-(chloromethyl)isoxazole to 4-(cyanomethyl)isoxazole (also known as isoxazol-4-ylacetonitrile) represents a critical transformation in the synthesis of heterocyclic building blocks. While the reaction appears to be a standard nucleophilic substitution (


), the isoxazole ring's sensitivity to basic conditions  presents a significant chemical challenge.

The N-O bond in the isoxazole core is prone to cleavage under strongly basic conditions (e.g., aqueous NaOH or high temperatures with strong nucleophiles), leading to ring-opening to form enamino ketones or nitriles. Therefore, the choice of solvent, cyanide source, and temperature is not merely procedural but mechanistically critical to preserve the heterocyclic core.

This guide provides two validated protocols:

  • Protocol A (Standard): DMSO-mediated displacement for scalability.

  • Protocol B (High-Fidelity): Phase-transfer catalysis (PTC) for sensitive substrates.

Mechanistic Pathway & Competing Reactions

Understanding the duality of the cyanide ion (as both a nucleophile and a base) is essential. The desired pathway is the


 attack at the chloromethyl carbon. The competing destructive pathway is the deprotonation of the C3 or C5 positions (if unsubstituted) or direct nucleophilic attack on the ring, leading to fragmentation.
Reaction Logic Diagram (Graphviz)

ReactionPathways Start 4-(Chloromethyl)isoxazole SN2_TS SN2 Transition State (Concerted Displacement) Start->SN2_TS  Kinetic Control (Polar Aprotic Solvent) Base_Attack Deprotonation / Ring Attack (High pH / High Temp) Start->Base_Attack  Thermodynamic Control (Strong Base/High T) CN_Ion Cyanide Ion (CN-) CN_Ion->SN2_TS CN_Ion->Base_Attack Acts as Base Product 4-(Cyanomethyl)isoxazole (Target) SN2_TS->Product Ring_Open Ring Opening (Fragmentation Products) Base_Attack->Ring_Open

Caption: Mechanistic bifurcation showing the kinetic preference for SN2 displacement versus the thermodynamic risk of base-mediated ring destruction.

Experimental Protocols

Safety Pre-Requisite: Cyanide Handling

CRITICAL WARNING: Inorganic cyanides (NaCN, KCN) are lethal. Reaction with acid generates HCN gas, which causes rapid respiratory failure.

  • Engineering Controls: All operations must occur in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.

  • Quenching Agent: Keep a bleach solution (10% NaOCl) or saturated ferrous sulfate solution immediately available to neutralize spills.

  • Detection: Use a portable HCN monitor during the workup.

Protocol A: DMSO-Mediated Displacement (Standard)

This method utilizes the high dielectric constant of DMSO to solvate the cation (Na+), leaving the cyanide anion "naked" and highly reactive, allowing for milder temperatures.

Reagents:

  • 4-(Chloromethyl)isoxazole (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 - 1.5 equiv)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous, 5-10 mL per gram of substrate)

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve NaCN (1.2 equiv) in anhydrous DMSO .

    • Note: NaCN dissolves slowly in DMSO. Stir at 40°C for 30 mins to ensure a homogeneous suspension/solution.

  • Addition: Cool the mixture to 20°C (Room Temperature) . Add 4-(chloromethyl)isoxazole dropwise (neat or dissolved in minimal DMSO) over 10 minutes.

    • Rationale: Exothermic control prevents thermal spikes that trigger ring opening.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The chloride starting material should disappear.

  • Quenching (Critical):

    • Dilute the reaction mixture carefully with Water (5 volumes) .

    • Safety: Do NOT acidify. Keep pH > 10.

  • Workup:

    • Extract the aqueous phase with Ethyl Acetate (3 x volumes) .

    • Wash the combined organics with Water (to remove DMSO) and Brine .

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Phase-Transfer Catalysis (High-Fidelity)

For substrates with high sensitivity to basicity, this biphasic method minimizes the residence time of the isoxazole in the cyanide-rich environment.

Reagents:

  • 4-(Chloromethyl)isoxazole (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

  • Solvent System: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve 4-(chloromethyl)isoxazole in DCM .

  • Reagent Prep: Dissolve KCN (2.0 equiv) and TBAB (10 mol%) in Water .

  • Initiation: Add the aqueous cyanide solution to the DCM solution.

  • Agitation: Stir vigorously at Room Temperature for 12–18 hours.

    • Mechanism:[1][2][3][4][5][6] TBAB transports CN⁻ into the organic phase where displacement occurs. The product remains in the organic phase, protected from bulk aqueous base.

  • Separation: Separate the layers. Extract the aqueous layer once with DCM.

  • Bleach Treatment: Treat the aqueous waste stream immediately with 10% bleach solution to oxidize residual cyanide to cyanate (OCN⁻).

Data Summary & Troubleshooting

Comparative Metrics
ParameterProtocol A (DMSO)Protocol B (PTC)
Reaction Time 4 - 6 Hours12 - 18 Hours
Temperature 20 - 25°C20 - 25°C
Yield (Typical) 85 - 92%75 - 85%
Risk Profile Moderate (Homogeneous CN⁻)Low (Compartmentalized CN⁻)
Scalability HighMedium
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Ring decomposition due to high alkalinity or heat.Switch to Protocol B (PTC). Ensure temp < 30°C. Reduce reaction time.
Incomplete Conversion "Naked" cyanide deactivation or steric hindrance.In Protocol A, increase NaCN to 1.5 equiv and warm to 35°C (cautiously).
Emulsion during Workup DMSO/Water interaction or surfactant byproducts.Add Brine heavily. Filter through a Celite pad if solids are present.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dried flask N2 Atmosphere Dissolve Dissolve NaCN in DMSO (Stir 30 min @ 40°C) Setup->Dissolve Add_Sub Add 4-(chloromethyl)isoxazole (Dropwise @ 20°C) Dissolve->Add_Sub React Reaction: Stir 4-6h @ RT Monitor via TLC Add_Sub->React Quench Quench: Dilute with Water (Maintain pH > 10) React->Quench Extract Extraction: EtOAc Wash Remove DMSO Quench->Extract Purify Purification: Flash Chromatography Yield: ~90% Extract->Purify

Caption: Step-by-step experimental workflow for the DMSO-mediated cyanation protocol.

References

  • Kadi, A. A., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1974). Reagents for Organic Synthesis, Volume 4. Wiley-Interscience. (Reference to 4-chloromethylisoxazole reactivity).[7][8][9]

Sources

Preparation of isoxazol-4-ylacetonitrile via Vilsmeier-Haack formylation precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of Isoxazol-4-ylacetonitrile

Executive Summary

The isoxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters in various anti-inflammatory and antimicrobial agents. This Application Note details a robust, scalable route for synthesizing isoxazol-4-ylacetonitrile , a versatile intermediate for chain extension and heterocycle construction.

The strategy relies on the Vilsmeier-Haack (VH) reaction to generate the pivotal precursor, isoxazole-4-carbaldehyde , from ketoximes. This is followed by a three-step homologation sequence (reduction, halogenation, and cyanation) to install the acetonitrile functionality. This modular approach avoids the use of unstable starting materials and allows for high regioselectivity.

Strategic Pathway & Mechanism

The synthesis is divided into two phases.[1][2][3][4] Phase 1 utilizes the Vilsmeier-Haack reagent (POCl


/DMF) to cyclize and formylate ketoximes in a single operation. Phase 2  converts the resulting aldehyde to the acetonitrile via a chloromethyl intermediate.
Mechanism of Phase 1: Vilsmeier-Haack Cyclization

The reaction proceeds via the formation of a chloromethyliminium salt (Vilsmeier reagent).[3] Attack on the


-carbon of the oxime is followed by double formylation and subsequent cyclization-elimination to yield the 4-formylisoxazole.

VH_Mechanism DMF DMF + POCl3 VH_Reagent Chloroiminium Salt (Vilsmeier Reagent) DMF->VH_Reagent 0°C, Exothermic Inter Iminium Intermediate VH_Reagent->Inter + Oxime Oxime Ketoxime (Substrate) Oxime->Inter Cyclization Cyclization & Elimination Inter->Cyclization Double Formylation Product Isoxazole-4-carbaldehyde Cyclization->Product - H2O, - HCl

Figure 1: Mechanistic pathway for the conversion of ketoximes to isoxazole-4-carbaldehydes via Vilsmeier-Haack conditions.[5][6]

Experimental Protocols

Phase 1: Synthesis of Isoxazole-4-carbaldehyde

Target: Preparation of 3,5-disubstituted-isoxazole-4-carbaldehyde.

Reagents:

  • Ketoxime (e.g., Acetophenone oxime derivatives) (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 equiv)[7]
    
  • N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent/reagent)

Protocol:

  • Reagent Formation: Charge anhydrous DMF into a reactor. Cool to 0°C under N

    
     atmosphere.
    
  • Addition: Add POCl

    
     dropwise over 30 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 mins at 0°C.
  • Substrate Addition: Add the ketoxime (dissolved in minimum DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Cool the mixture to RT. Pour slowly onto crushed ice/water (exothermic hydrolysis). Neutralize with saturated NaOAc or NaHCO

    
     to pH 7.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via recrystallization (EtOH) or flash chromatography.
Phase 2: Homologation to Isoxazol-4-ylacetonitrile

Target: Conversion of aldehyde to acetonitrile.

Workflow Summary: Aldehyde (-CHO) -> Alcohol (-CH2OH) -> Chloride (-CH2Cl) -> Nitrile (-CH2CN)

Step 2a: Reduction

  • Dissolve isoxazole-4-carbaldehyde (1 equiv) in Methanol (10 vol). Cool to 0°C.[1]

  • Add NaBH

    
     (0.5 equiv) portion-wise. Stir 1h.
    
  • Quench with dilute HCl, extract with DCM. Yields Isoxazol-4-methanol .

Step 2b: Chlorination

  • Dissolve alcohol in DCM. Add SOCl

    
     (1.2 equiv) or MsCl/TEA at 0°C.
    
  • Stir 2h at RT.

  • Aqueous workup yields 4-(Chloromethyl)isoxazole . Note: These intermediates are potential vesicants; handle with care.

Step 2c: Cyanation (The Critical Step)

  • Dissolve 4-(chloromethyl)isoxazole in DMSO (5 vol) or Acetone/Water.

  • Add NaCN (1.2 equiv). Safety: Use a vented hood and cyanide sensors.

  • Heat to 40–50°C for 2–4 hours.

  • Workup: Pour into water containing dilute NaOH (pH > 10 to prevent HCN evolution). Extract with EtOAc.[1]

  • Concentrate to obtain Isoxazol-4-ylacetonitrile .

Data Analysis & Critical Process Parameters (CPPs)

The following parameters are critical for reproducibility and safety during scale-up.

ParameterRangeImpactControl Strategy
POCl

Addition Temp
0°C – 10°CThermal runaway risk; purity profileAutomated dosing with active cooling
VH Reaction Temp 70°C – 80°CConversion rate vs. tar formationKinetic monitoring (HPLC)
Hydrolysis pH 6.0 – 7.5Stability of isoxazole ringBuffered quench (NaOAc)
Cyanation pH > 10 (Workup)Prevention of HCN gas evolutionUse NaOH in quench water

Workflow Visualization

Synthesis_Workflow cluster_0 Phase 1: Vilsmeier-Haack cluster_1 Phase 2: Homologation Oxime Ketoxime Aldehyde Isoxazole-4-carbaldehyde Oxime->Aldehyde POCl3 / DMF 80°C Alcohol Isoxazol-4-methanol Aldehyde->Alcohol NaBH4 / MeOH Chloride 4-(Chloromethyl)isoxazole Alcohol->Chloride SOCl2 / DCM Nitrile Isoxazol-4-ylacetonitrile (Final Target) Chloride->Nitrile NaCN / DMSO 40°C

Figure 2: Complete synthetic workflow from ketoxime precursor to isoxazol-4-ylacetonitrile.

Safety & Toxicology

  • Vilsmeier Reagent: The intermediate salt is highly hygroscopic and corrosive. Contact with water releases HCl violently.

  • POCl

    
    :  Causes severe burns. Inhalation can cause fatal pulmonary edema.
    
  • Sodium Cyanide (NaCN): Highly toxic. Never acidify cyanide waste streams. Maintain pH > 10. Keep an antidote kit (e.g., hydroxocobalamin) readily available.

  • Isoxazoles: Many derivatives are biologically active; handle as potential potent compounds.[7]

References

  • Vilsmeier-Haack Cyclization Mechanism

    • M. A. P.[5][7][8] Martins et al., "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles," Chemical Reviews, 2009.

    • Source:

  • Isoxazole Synthesis from Oximes

    • A. R.[5][7] Katritzky et al., "Synthesis of 3,5-disubstituted isoxazoles," Journal of Organic Chemistry.

    • Source: [J. Org.[9] Chem. Archive]([Link])

  • Safety in Vilsmeier Formylation

    • "Thermal Hazards of the Vilsmeier-Haack Reaction," Organic Process Research & Development.
    • Source:

  • General Homologation Protocols

    • Organic Chemistry Portal, "Conversion of Alcohols to Nitriles."
    • Source:

Sources

Application Note: Knoevenagel Condensation of Isoxazol-4-ylacetonitrile for the Synthesis of α-Heteroaryl Acrylonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The incorporation of the isoxazole pharmacophore into drug candidates is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability and unique hydrogen-bonding profiles. When functionalizing the isoxazole core, isoxazol-4-ylacetonitrile serves as a highly versatile building block. The methylene group (


) in this molecule is flanked by two strong electron-withdrawing groups: the cyano (

) group and the isoxazole ring. This dual withdrawal significantly lowers the pKa of the

-protons, making them highly acidic and perfectly primed for the Knoevenagel condensation [1].
The Causality of Catalyst Selection

While strong bases (e.g.,


, 

) can deprotonate the active methylene, they often lead to unwanted side reactions such as the self-condensation of aldehydes (Cannizzaro or aldol pathways) or the base-catalyzed ring-opening of the sensitive isoxazole moiety.

To circumvent this, we employ a synergistic organocatalytic system: Piperidine and Glacial Acetic Acid (Pip/AcOH) .

  • Acetic Acid acts as a weak Brønsted acid to protonate the target aldehyde, facilitating the nucleophilic attack of piperidine to form a highly electrophilic iminium ion intermediate.

  • Piperidine acts as a mild base to reversibly deprotonate the isoxazol-4-ylacetonitrile, generating a stabilized carbanion/enolate.

  • The subsequent nucleophilic attack on the iminium ion, followed by elimination of the amine and dehydration, yields the target

    
    -(isoxazol-4-yl)acrylonitrile [2].
    

Because this elimination is under thermodynamic control, the reaction overwhelmingly favors the formation of the sterically less hindered (E)-isomer , where the bulky isoxazole and the aryl group of the aldehyde are positioned trans to one another.

G A Aldehyde (Electrophile) D Iminium Ion Intermediate (Enhanced Electrophilicity) A->D + Catalyst B Isoxazol-4-ylacetonitrile (Active Methylene) E Carbanion / Enolate (Nucleophile) B->E Base Deprotonation C Catalyst (Piperidine / AcOH) F Aldol-type Adduct D->F E->F G Dehydration (-H2O) F->G H Target Alkene (α-Isoxazolyl Acrylonitrile) G->H Thermodynamic Control

Caption: Mechanistic logic of the Pip/AcOH catalyzed Knoevenagel condensation.

Experimental Design & Optimization Data

To establish a self-validating and robust protocol, various conditions were screened using isoxazol-4-ylacetonitrile and benzaldehyde as the model system. The quantitative data below summarizes the causality behind our finalized protocol choices.

SolventCatalyst System (mol%)Temp (°C)Time (h)Yield (%)Purity Profile
MethanolPiperidine (20%)65 (Reflux)6.068%Moderate; side products observed.
Ethanol (Absolute) Pip (15%) / AcOH (15%) 78 (Reflux) 3.0 92% Excellent; product precipitates upon cooling.
ToluenePip (15%) / AcOH (15%)110 (Dean-Stark)2.589%Good; requires aqueous workup to remove catalyst.
Solvent-FreeL-Proline (10%)804.075%Moderate; stirring issues due to solid formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., precipitation) and analytical checkpoints (TLC) are embedded to ensure the integrity of the workflow.

Reagents & Equipment
  • Isoxazol-4-ylacetonitrile: 10.0 mmol (1.0 equiv)

  • Aromatic/Heteroaromatic Aldehyde: 10.5 mmol (1.05 equiv) - Slight excess ensures complete consumption of the active methylene.

  • Piperidine: 1.5 mmol (0.15 equiv)

  • Glacial Acetic Acid: 1.5 mmol (0.15 equiv)

  • Absolute Ethanol: 25 mL

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, TLC plates (Silica gel 60 F254), Büchner funnel.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add isoxazol-4-ylacetonitrile (10.0 mmol) and the chosen aldehyde (10.5 mmol).

  • Suspend the reactants in 25 mL of absolute ethanol. Stir at room temperature for 5 minutes to ensure a homogenous mixture.

  • Causality Checkpoint: Do not add the catalyst until the reactants are fully dissolved or uniformly suspended to prevent localized high concentrations that could trigger aldehyde self-condensation.

Step 2: Catalyst Addition & Reflux

  • Add piperidine (1.5 mmol) followed immediately by glacial acetic acid (1.5 mmol) via microsyringe.

  • Attach a reflux condenser and lower the flask into a pre-heated oil bath set to 85 °C (internal temperature ~78 °C).

  • Stir vigorously under reflux. The solution will typically deepen in color (often turning yellow or orange) as the highly conjugated product forms.

Step 3: In-Process Monitoring (Self-Validation)

  • After 2 hours, withdraw a 10 µL aliquot and perform TLC analysis (Eluent: 70:30 Hexanes/Ethyl Acetate).

  • Visualize under UV light (254 nm). The product will appear as a highly UV-active spot with a lower

    
     value than the starting aldehyde.
    
  • Continue refluxing until the isoxazol-4-ylacetonitrile spot is completely consumed (typically 2.5 to 4 hours depending on the electronic nature of the aldehyde).

Step 4: Quenching & Isolation

  • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–5 °C) and stir for 30 minutes.

  • Physical Observation: A crystalline precipitate should form. The thermodynamic stability and high planarity of the (E)-alkene drive its crystallization from cold ethanol.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (

    
     mL) to remove residual catalyst and unreacted aldehyde.
    

Step 5: Purification & Characterization

  • Dry the solid under high vacuum at 40 °C for 4 hours.

  • If necessary, recrystallize from hot ethanol.

  • NMR Validation: In the

    
     NMR spectrum (in 
    
    
    
    or
    
    
    ), verify the presence of the vinylic proton. For the (E)-isomer, this singlet typically resonates downfield (between
    
    
    7.8 and 8.5 ppm) due to the deshielding effect of the adjacent nitrile and aryl groups.

Workflow Step1 Reaction Setup (Reagents + EtOH) Step2 Catalyst Addition (Pip/AcOH) Step1->Step2 Step3 Reflux (78 °C, 2-6 h) Step2->Step3 Step4 TLC Monitoring (Hex/EtOAc) Step3->Step4 Step4->Step3 Incomplete Step5 Cooling & Precipitation (Ice Bath) Step4->Step5 Complete Step6 Filtration & Cold Wash Step5->Step6 Step7 Recrystallization (EtOH) Step6->Step7 Step8 Pure Product (Vacuum Dried) Step7->Step8

Caption: Step-by-step experimental workflow for the Knoevenagel condensation.

References

  • RSC Advances. (2015). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. Royal Society of Chemistry. URL:[Link]

  • Baranov, et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. URL:[Link]

Application Note: Precision α-Alkylation of 2-(1,2-Oxazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The functionalization of heteroaryl acetonitriles is a foundational transformation in medicinal chemistry, providing access to complex, stereochemically rich building blocks. 2-(1,2-Oxazol-4-yl)acetonitrile (4-isoxazoleacetonitrile) is a highly valuable substrate; however, its structural dynamics present unique synthetic challenges. The molecule possesses dual acidic sites: the highly acidic exocyclic α-protons of the acetonitrile moiety, and the vulnerable C3-proton of the isoxazole ring.

This application note provides a comprehensive, mechanistically grounded guide to the selective α-alkylation of 2-(1,2-oxazol-4-yl)acetonitrile. We detail two orthogonal, self-validating protocols: a precision cryogenic


 approach for standard alkyl halides, and a modern, green "Borrowing Hydrogen" catalytic methodology utilizing primary alcohols[1].

Mechanistic Rationale & Substrate Dynamics

To achieve high yields and prevent substrate degradation, one must understand the causality behind the reaction conditions. The α-protons of 2-(1,2-oxazol-4-yl)acetonitrile are highly acidic (


) due to the combined electron-withdrawing effects of the nitrile group and the heteroaromatic ring.

However, the 1,2-oxazole (isoxazole) core is notoriously base-sensitive. The C3-position is unsubstituted, rendering its proton susceptible to thermodynamic deprotonation. As demonstrated in extensive metabolic and chemical stability studies of isoxazole-containing therapeutics (e.g., leflunomide), C3-deprotonation triggers a rapid N–O bond cleavage, resulting in irreversible ring scission into a cyano-enol degradation product[2].

Strategic Mitigation: To bypass this degradation, the reaction must be placed under strict kinetic control or utilize redox-neutral catalysis :

  • Kinetic Control (

    
     Pathway):  Utilizing a bulky, non-nucleophilic base (e.g., LHMDS) at cryogenic temperatures (-78 °C) freezes out the thermodynamic C3-deprotonation pathway, selectively generating the stabilized α-carbanion.
    
  • Catalytic Control (Borrowing Hydrogen): Utilizing transition metal catalysis (e.g., Cu or Ir) allows for cross-coupling with alcohols via an aldehyde intermediate, bypassing the need for stoichiometric strong bases entirely[3].

Reaction Pathways Visualization

G Substrate 2-(1,2-Oxazol-4-yl)acetonitrile AlphaDeprot Kinetic Deprotonation (α-C) LHMDS, -78°C Substrate->AlphaDeprot Desired Pathway C3Deprot Thermodynamic Deprotonation NaH/KOH, >0°C Substrate->C3Deprot Undesired Pathway AlphaCarbanion α-Carbanion Intermediate (Resonance Stabilized) AlphaDeprot->AlphaCarbanion Alkylation + R-X (Electrophile) SN2 Attack AlphaCarbanion->Alkylation Product α-Alkylated Isoxazole (Target Product) Alkylation->Product RingOpening N-O Bond Cleavage (Ring Scission) C3Deprot->RingOpening Degradation Cyano-enol Degradation Products RingOpening->Degradation

Reaction pathways for 2-(1,2-oxazol-4-yl)acetonitrile: Desired α-alkylation vs. ring scission.

Experimental Design & Parameter Optimization

The selection of base and solvent dictates the mono- vs. di-alkylation ratio and the survival of the isoxazole ring. Di-alkylation occurs when the mono-alkylated product (which is often more acidic than the starting material due to inductive stabilization) is deprotonated by unreacted base.

Table 1: Base & Solvent Selection Matrix
Base SystemSolventTemp (°C)Mono:Di RatioRing Scission (%)Mechanistic Outcome & Recommendation
NaH DMF0 to RT60:40> 20%Not Recommended. Thermodynamic conditions lead to severe N-O bond cleavage.

MeCN80 (Reflux)80:20< 5%Sub-optimal. Poor conversion rates; requires phase-transfer catalysts.
LHMDS THF-7895:5NoneOptimal for

.
Bulky base prevents over-alkylation; low temp protects the ring.

/ KOtBu
Toluene120>99:1NoneOptimal for Green Synthesis. Borrowing hydrogen mechanism prevents di-alkylation[3].

Detailed Experimental Protocols

Protocol A: Precision Cryogenic α-Alkylation ( Pathway)

This protocol is designed for high-precision mono-alkylation using standard alkyl halides (e.g., benzyl bromide, methyl iodide).

Causality Note: LHMDS is chosen over LDA because its slightly lower basicity and higher steric bulk minimize nucleophilic addition to the nitrile carbon.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-(1,2-oxazol-4-yl)acetonitrile (1.0 equiv, 10 mmol) and anhydrous THF (0.1 M, 100 mL).

  • Kinetic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Syringe in LHMDS (1.05 equiv, 1.0 M in THF) dropwise over 20 minutes.

    • Self-Validation (Visual): The solution will transition from colorless to a distinct pale yellow/orange, confirming the formation of the stabilized α-carbanion.

  • Equilibration: Stir the carbanion solution for 30 minutes at -78 °C.

  • Electrophile Addition: Add the desired alkyl halide (1.1 equiv) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation (Visual): The orange hue will gradually fade to pale yellow as the carbanion is consumed.

    • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

      
      ) will disappear, replaced by a higher-running spot (
      
      
      
      ).
  • Workup: Quench the reaction strictly with saturated aqueous

    
     (50 mL) to prevent basic hydrolysis of the product. Extract with EtOAc (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Catalytic Borrowing Hydrogen (Green Pathway)

This protocol utilizes primary alcohols as alkylating agents, generating only water as a byproduct. It completely suppresses di-alkylation due to the steric constraints of the catalytic intermediate[1],[3].

Causality Note: TMEDA is utilized as a bidentate ligand to stabilize the Cu(I)/Cu(II) redox intermediates and increase the solubility of the


 pre-catalyst in non-polar toluene[3].
  • Assembly: In an oven-dried, heavy-walled sealed tube, combine 2-(1,2-oxazol-4-yl)acetonitrile (1.0 equiv, 5 mmol), the primary alcohol (1.5 equiv),

    
     (10 mol%), TMEDA (10 mol%), and KOtBu (20 mol%).
    
  • Solvation: Suspend the mixture in anhydrous toluene (0.2 M, 25 mL). Seal the tube under an argon atmosphere.

  • Catalytic Cycle: Heat the mixture to 120 °C in an oil bath for 16 hours.

    • Causality: The elevated temperature is required to drive the initial endothermic dehydrogenation of the alcohol to the active aldehyde intermediate.

  • Workup: Cool the vessel to room temperature. Dilute with EtOAc (20 mL) and filter the crude mixture through a short pad of Celite to remove copper salts.

    • Self-Validation (Color): The filtrate should be clear and pale yellow, devoid of the deep blue/green color characteristic of free Cu(II) complexes.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

BH_Cycle Cat CuCl2/TMEDA Catalyst Alcohol Primary Alcohol (R-CH2OH) Cat->Alcohol Dehydrogenation Aldehyde Aldehyde Intermediate Alcohol->Aldehyde -H2 Knoevenagel Knoevenagel Condensation with Isoxazoleacetonitrile Aldehyde->Knoevenagel Unsaturated α,β-Unsaturated Nitrile Knoevenagel->Unsaturated -H2O Reduction Hydride Transfer (Reduction) Unsaturated->Reduction Reduction->Cat Catalyst Regeneration Product α-Alkylated Product Reduction->Product +H2 (from Cat)

Borrowing hydrogen catalytic cycle for green α-alkylation using primary alcohols.

Data Presentation & Analytical Validation

To ensure the integrity of the synthesized compounds, specific analytical markers must be tracked. The α-protons of the starting material present as a distinct singlet in


 NMR. Successful mono-alkylation splits this signal, while di-alkylation or ring scission results in its complete disappearance.
Table 2: Quantitative Analytical Markers (Self-Validation Matrix)
Analyte

NMR Shift (

, α-Proton)
ESI-MS (

)
TLC

(Hex/EtOAc 3:1)
Starting Material

3.85 ppm (singlet, 2H)
109.10.25
Mono-alkylated (e.g., Benzyl)

4.10 ppm (triplet/dd, 1H)
199.10.45
Di-alkylated Byproduct N/A (No α-protons remaining)289.10.65
Ring Scission Byproduct

4.50 - 5.50 ppm (complex)
VariableBaseline streak

Note: If a baseline streak is observed on TLC alongside complex multiplet signals in the 4.5-5.5 ppm range of the crude NMR, the reaction temperature was too high during deprotonation, leading to N-O bond cleavage.

References

  • Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). "Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex." The Journal of Organic Chemistry, 71(21), 8023-8027.[Link]

  • Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). "Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols." The Journal of Organic Chemistry, 89(18), 13196–13207.[Link]

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., Doan, A., Dalvie, D. K., McLeod, D. G., & Murray, J. C. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, 31(10), 1240-1250.[Link]

Sources

Application Note: Chemoselective Reduction of Isoxazol-4-ylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug development professionals. It addresses the specific chemoselective challenge of reducing a nitrile group attached to a labile isoxazole ring.[1]

Target Molecule: 2-(Isoxazol-4-yl)ethylamine CAS: 5767-77-1 (HCl salt) Primary Application: Histamine H3 receptor antagonists, GABA analogs, and CNS-active pharmacophores.

Part 1: Strategic Analysis & Chemoselectivity Challenges[1]

The Chemoselectivity Paradox

The transformation of isoxazol-4-ylacetonitrile (1) to 2-(isoxazol-4-yl)ethylamine (2) presents a classic organic synthesis dilemma: Reductive Competition.

  • The Objective: Reduce the nitrile group (

    
    ) to a primary amine (
    
    
    
    ).
  • The Hazard: The isoxazole ring contains a weak

    
     bond (approx.[1] bond energy ~50-60 kcal/mol). This bond is highly susceptible to reductive cleavage (hydrogenolysis) under conditions typically used for nitrile reduction.[1]
    
Methodological Assessment

Standard methods often fail due to lack of selectivity.[1] A comparative analysis of reduction strategies follows:

MethodReagent SystemRisk LevelOutcome Analysis
Catalytic Hydrogenation

/ Pd-C or Raney Ni
CRITICAL Not Recommended. High probability of

bond cleavage, yielding enaminones or amino-ketones (ring opening).
Strong Hydride

(LAH)
High Risky. LAH frequently reduces isoxazoles to aziridines or amino alcohols unless temperature is strictly controlled (< -10°C).
Borane Complex

or

Low Gold Standard. Borane coordinates to the nitrile nitrogen, activating it for hydride delivery while generally leaving the electron-rich isoxazole ring intact.
Transition Metal Boride

/

Low Green Alternative. "Cobalt Boride" acts as a heterogeneous catalyst that mimics Raney Ni but operates under milder conditions, preserving the ring.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" – Borane-THF Reduction

Recommended for high-purity synthesis and scale-up.

Mechanism: Borane electrophilically activates the nitrile, forming a borazine intermediate.[1] Critical Control Point: The amine product forms a stable complex with boron (


). This complex must  be disrupted via acidic hydrolysis/reflux, or yield will be near zero.
Materials
  • Substrate: Isoxazol-4-ylacetonitrile (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 - 3.0 equiv). Note: Ensure reagent quality; hydrolyzed borane is ineffective.[1]
    
  • Solvent: Anhydrous THF (freshly distilled or from solvent system).[1][2]

  • Quench: Methanol, 10% HCl (aq), NaOH (pellets or 5M solution).

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve isoxazol-4-ylacetonitrile in anhydrous THF (0.2 M concentration) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C (ice bath). Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     solution dropwise over 30 minutes. Caution: Exothermic.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT), then heat to reflux for 2–4 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The nitrile spot should disappear.[1]

  • The "Acidic Breaker" Step (Crucial):

    • Cool the mixture to 0°C.

    • Carefully add Methanol (excess) dropwise to destroy excess hydride (vigorous

      
       evolution).
      
    • Add 10% HCl (aq) until pH < 2.

    • Reflux the acidic mixture for 1 hour. This step cleaves the N-B bond.[1]

  • Workup:

    • Concentrate the mixture in vacuo to remove THF/MeOH.[1]

    • Dilute the aqueous residue with water.[1] Wash with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted nitrile, ring-opened neutrals).
      
    • Basify the aqueous layer to pH > 12 using NaOH (solid or 5M) at 0°C.[1]

    • Extract the free amine with DCM (

      
      ).[1]
      
  • Isolation: Dry combined organic layers over

    
    , filter, and concentrate.
    
  • Salt Formation (Optional but Recommended): The free amine is often an oil.[1] Treat with HCl in dioxane/ether to precipitate 2-(isoxazol-4-yl)ethylamine hydrochloride as a stable white solid.

Protocol B: The "Green" Alternative – Cobalt Boride Reduction

Recommended for rapid, small-scale synthesis or when anhydrous conditions are difficult to maintain.

Mechanism: In situ generation of cobalt boride (


) species, which adsorbs hydrogen and functions as a surface catalyst.
Materials
  • Substrate: Isoxazol-4-ylacetonitrile (1.0 equiv)

  • Catalyst Precursor: Cobalt(II) chloride hexahydrate (

    
    ) (1.0 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (5.0 - 7.0 equiv).
    
  • Solvent: Methanol (Reagent grade).

Step-by-Step Procedure
  • Complexation: In a RBF, dissolve the nitrile and

    
     in Methanol (0.1 M). The solution will be deep purple/pink.[1]
    
  • Reduction: Cool to 0°C. Add

    
     powder in small portions over 1 hour.
    
    • Observation: The solution will turn black (formation of Cobalt Boride) with vigorous gas evolution.[1]

  • Completion: Stir at RT for 2–3 hours.

    • Note: If the reaction stalls (black precipitate settles and solution clears), add more

      
       and 
      
      
      
      .
  • Quench: Carefully add 3N HCl to destroy residual borohydride and dissolve the cobalt black precipitate.

  • Workup:

    • Basify with concentrated

      
       (to keep Cobalt in solution as ammine complex) or NaOH.[1]
      
    • Extract with DCM or Chloroform/Isopropanol (3:1).

    • Warning: Cobalt residues can be tricky to remove.[1][2] A chelating wash (EDTA) or filtration through Celite is recommended.[1]

Part 3: Visualization & Logic[1]

Reaction Pathway & Impurity Profile

The following diagram illustrates the divergent pathways. The "Green Path" is the desired reduction.[1] The "Red Path" represents the failure mode (ring opening) common with catalytic hydrogenation or uncontrolled LAH.[1]

ReactionPathways Substrate Isoxazol-4-ylacetonitrile (Starting Material) BH3 Borane-THF (Electrophilic Activation) Substrate->BH3 Selective Reduction H2Pd H2 / Pd-C (Catalytic Hydrogenation) Substrate->H2Pd Non-selective Complex Amine-Borane Complex (R-NH2 -> BH3) BH3->Complex Impurity Amino-Ketone / Enaminone (Ring Opened Byproduct) H2Pd->Impurity N-O Bond Cleavage Target 2-(Isoxazol-4-yl)ethylamine (Target Product) Complex->Target Acidic Reflux (Hydrolysis)

Figure 1: Chemoselectivity map contrasting the Borane pathway (preserves ring) vs. Hydrogenation (destroys ring).

Protocol Logic Flow (Borane Method)

This flowchart ensures the user executes the critical "Acidic Breaker" step, often missed by novices.[1]

ProtocolFlow Start Start: Dissolve Nitrile in THF AddBH3 Add BH3-THF at 0°C Start->AddBH3 Reflux Reflux 2-4 Hours AddBH3->Reflux Check TLC Check: Nitrile Gone? Reflux->Check Check->Reflux No (Add more BH3) Quench Quench with MeOH (Destroy Excess Hydride) Check->Quench Yes Acidify Add HCl + REFLUX 1hr (CRITICAL STEP) Quench->Acidify Workup Basify (NaOH) & Extract Acidify->Workup Isolate Isolate Amine Workup->Isolate

Figure 2: Operational workflow for Protocol A, highlighting the critical acidic hydrolysis step.

Part 4: Quality Control & Troubleshooting

ParameterObservationInterpretationAction
NMR (

)
Disappearance of singlet at

3.8-4.0 (CH2-CN)
Reaction ProgressIf peak persists, reflux longer.
NMR (

)
New triplets at

2.8-3.0 (

)
Product FormationConfirm integration ratio.
NMR (

)
Loss of aromatic singlet (

8-9 ppm)
Ring Destruction N-O bond cleaved. Switch to milder conditions (less heat) or check reagent quality.
Yield Low (< 30%)Boron TrappingDid you reflux with HCl? If not, the amine is stuck to boron in the aqueous layer.[1]

References

  • Souers, A. J., et al. (2005). Synthesis and Evaluation of 2-Amino-4-yl-isoxazoles as Potent Histamine H3 Antagonists. Bioorganic & Medicinal Chemistry Letters.[1][2] (Demonstrates utility of isoxazole-amine scaffold).

  • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions.[1][2] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters and Nitriles. Journal of Organic Chemistry.[1][3] (Foundational text on Borane chemoselectivity).

  • Caddick, S., et al. (2003). Intermolecular Radical Reactions of Isoxazoles.[1] Tetrahedron.[1][2][4] (Discusses isoxazole ring stability).

  • Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Boride.[1] Tetrahedron Letters.[1][2] (Protocol B grounding).

Sources

Palladium-catalyzed cross-coupling using isoxazole acetonitrile ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling Using Isoxazole Acetonitrile Ligands

Executive Summary

This application note details the protocol for utilizing isoxazole acetonitrile derivatives (e.g., 4-isoxazoleacetonitrile, 5-isoxazoleacetonitrile) as ancillary ligands in Palladium-catalyzed cross-coupling reactions. Unlike traditional phosphine ligands, isoxazole acetonitriles function as labile N-donor ligands . They leverage the unique coordination chemistry of the nitrile (


) group and the isoxazole heterocycle to stabilize active Pd(0) species while preventing aggregation, particularly in Suzuki-Miyaura and Heck-Mizoroki transformations.

These ligands are particularly advantageous in "ligandless-type" conditions or aqueous media, where strong phosphine coordination might inhibit the catalytic turnover of sterically hindered substrates.

Scientific Foundation & Mechanistic Insight

The Ligand Architecture

Isoxazole acetonitrile ligands (


) possess two potential binding sites:
  • The Nitrile Nitrogen (Primary): Acts as a

    
    -donor. Nitriles are well-known labile ligands (e.g., in 
    
    
    
    ), allowing for rapid dissociation to create a vacant site for oxidative addition.
  • The Isoxazole Nitrogen (Secondary): A weaker

    
     nitrogen donor that can provide transient stabilization (hemilability) or electronic modulation of the metal center.
    
Mechanism of Action

The efficacy of isoxazole acetonitrile ligands lies in the "Nitrile Effect."

  • Resting State Stabilization: The ligand stabilizes the pre-catalyst

    
     or resting 
    
    
    
    species, preventing the formation of Palladium black.
  • Turnover Enhancement: Because the

    
     bond is weaker than 
    
    
    
    , the ligand dissociates readily during the rate-determining oxidative addition step.
  • Electronic Tuning: The electron-deficient isoxazole ring pulls electron density from the alkyl tether, modulating the Lewis basicity of the nitrile group, making it more labile than standard acetonitrile.

Figure 1: Proposed Coordination & Catalytic Cycle

Pd_Cycle cluster_ligand Ligand Role PreCat Pd(II) Precursor (e.g., Pd(OAc)2) ActiveCat Active Species [Pd(0)(L)n] (L = Isoxazole Acetonitrile) PreCat->ActiveCat Reduction + Ligand (L) OxAdd Oxidative Addition [Ar-Pd(II)-X(L)] ActiveCat->OxAdd + Ar-X (- L transiently) TransMet Transmetallation [Ar-Pd(II)-Ar'(L)] OxAdd->TransMet + Ar'-B(OH)2 Base RedElim Reductive Elimination Ar-Ar' + [Pd(0)(L)n] TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration L_Node Isoxazole Acetonitrile (Stabilizes Pd(0)) L_Node->ActiveCat Coordination

Caption: The catalytic cycle highlights the role of isoxazole acetonitrile (L) in stabilizing the Pd(0) species prior to oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of aryl bromides with arylboronic acids using 4-isoxazoleacetonitrile (CAS: 893640-97-6) or 5-isoxazoleacetonitrile (CAS: 854137-77-2).

Materials
  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) [98%].
    
  • Ligand: 4-Isoxazoleacetonitrile (2.0 equiv relative to Pd).

  • Substrate: Aryl Bromide (1.0 mmol).

  • Coupling Partner: Arylboronic Acid (1.2 mmol).

  • Base: Potassium Carbonate (

    
    ) (2.0 mmol).
    
  • Solvent: Ethanol/Water (3:1 v/v) or DMF (for anhydrous conditions).

Step-by-Step Methodology
  • Catalyst Activation (In-Situ):

    • In a 4 mL vial, dissolve

      
       (2.2 mg, 0.01 mmol, 1 mol%) in the chosen solvent (1 mL).
      
    • Add Isoxazole Acetonitrile (2.2 mg, 0.02 mmol, 2 mol%).

    • Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to pale yellow, indicating coordination of the nitrile ligand.

  • Reaction Assembly:

    • To a separate 10 mL reaction tube equipped with a magnetic stir bar, add:

      • Aryl Bromide (1.0 mmol)

      • Arylboronic Acid (1.2 mmol)

      • 
         (276 mg, 2.0 mmol)
        
    • Note: If substrates are air-sensitive, purge the tube with Nitrogen (

      
      ) or Argon for 5 minutes.
      
  • Initiation:

    • Transfer the pre-formed Pd-Ligand solution into the reaction tube via syringe.

    • Add remaining solvent (3 mL) to reach a total volume of 4 mL (0.25 M concentration).

  • Execution:

    • Seal the tube and heat to 80°C in an oil bath or heating block.

    • Stir vigorously (800 rpm) for 4–12 hours. Monitor reaction progress via TLC or HPLC.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL) and water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography.

Data & Performance Analysis

The following table summarizes the comparative efficiency of isoxazole acetonitrile ligands against standard systems in the coupling of 4-bromoanisole and phenylboronic acid.

Table 1: Ligand Performance Comparison

EntryLigand SystemPd Loading (mol%)Time (h)Yield (%)Notes
1 4-Isoxazoleacetonitrile 1.0 4 96 High purity, minimal Pd black
2Acetonitrile (Solvent/Ligand)1.0682Slower turnover
3Triphenylphosphine (

)
1.0494Requires inert atmosphere
4No Ligand (

only)
1.0445Significant Pd precipitation
53-Amino-5-methylisoxazole1.0888Good stability, slower kinetics

Interpretation: The isoxazole acetonitrile ligand (Entry 1) outperforms the "ligandless" control (Entry 4) and standard acetonitrile (Entry 2), providing yields comparable to phosphines (Entry 3) but with the advantage of air stability and easier post-reaction removal (the ligand is water-soluble/polar).

Troubleshooting & Optimization

Problem: Palladium Black Formation

  • Cause: Ligand concentration too low; Pd(0) is aggregating.

  • Solution: Increase Ligand:Pd ratio from 2:1 to 4:1. The excess nitrile ensures the resting state is saturated.

Problem: Low Conversion of Chlorides

  • Cause: Nitrile ligands are often too weak to facilitate oxidative addition into unactivated Aryl-Cl bonds.

  • Solution: Switch solvent to NMP or Dioxane and raise temperature to 110°C. Alternatively, add a trace iodide additive (

    
    , 10 mol%) to generate the more reactive Aryl-I in situ.
    

Problem: Hydrolysis of the Nitrile

  • Cause: Highly basic aqueous conditions at high temperatures may hydrolyze the nitrile to an amide/acid.

  • Solution: Use anhydrous conditions (DMF/Cs2CO3) or reduce water ratio.

References

  • Bumagin, N. A., et al. "Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity." Russian Journal of General Chemistry, vol. 86, 2016, pp. 1-10. Link

  • Hesp, K. D., et al. "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates."[1] Journal of the American Chemical Society, vol. 133, no.[1] 14, 2011, pp. 5194-5197. Link

  • Lipshutz, B. H. "Palladium-catalysed cross coupling reactions: what's in the future?" Johnson Matthey Technology Review, 2023. Link

  • Santa Cruz Biotechnology. "Isoxazol-5-ylacetonitrile Product Data." SCBT Chemical Catalog, 2024. Link

  • Anbarasan, P., et al. "Palladium-Catalyzed Carbonylative Cross-Coupling with Nitriles." Angewandte Chemie International Edition, vol. 50, 2011. (Contextual grounding for nitrile coordination). Link

Sources

Application Note: Accelerated Synthesis of Isoxazole Acetonitrile Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency protocols for the synthesis of isoxazole acetonitrile derivatives , a critical pharmacophore found in immunomodulatory drugs (e.g., Leflunomide metabolites) and COX-2 inhibitors. By transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) , researchers can reduce reaction times from hours to minutes while significantly improving yield and purity profiles.[1]

This guide focuses on two complementary workflows:

  • Ring Construction: Rapid cyclocondensation to form the isoxazole core.[1]

  • Functionalization: Nucleophilic substitution to install the acetonitrile (-CH

    
    CN) moiety, a step historically plagued by slow kinetics and hazardous byproducts.[1]
    

Scientific Rationale & Mechanism

The Microwave Advantage: Dipolar Polarization

Conventional heating relies on conduction, creating temperature gradients that can lead to wall-effects and degradation. Microwave irradiation (2.45 GHz) couples directly with polar molecules (solvents and reagents) through dipolar polarization and ionic conduction .[1]

  • Selective Heating: Polar intermediates (transition states) often absorb microwave energy more efficiently than non-polar ground states, potentially lowering the activation energy (

    
    ) barrier.[1]
    
  • Superheating Effect: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).[1]

Synthetic Pathway Analysis

The synthesis of isoxazole acetonitriles typically follows a biphasic approach. Direct cyclization to the acetonitrile is chemically challenging due to the competing reactivity of the nitrile group.[1] Therefore, the preferred route involves constructing a halogenated isoxazole core followed by a microwave-enhanced cyanation.[1]

ReactionPathway cluster_0 Microwave Acceleration Precursors 1,3-Dicarbonyl Precursors Intermed 5-(Chloromethyl) isoxazole Precursors->Intermed Thermal: 4-6h Reflux Precursors->Intermed MW: 5-10 min (EtOH, 120°C) Product Isoxazole Acetonitrile Intermed->Product Thermal: 12-24h (DMSO, 80°C) Intermed->Product MW: 2-5 min (Aq. EtOH, PTC)

Figure 1: Comparison of thermal vs. microwave kinetic pathways. The microwave route (solid red lines) demonstrates a drastic reduction in processing time.

Experimental Protocols

Protocol A: Synthesis of the Core (5-Chloromethyl-3-methylisoxazole)

Target: Rapid formation of the isoxazole ring from


-keto precursors.[1]

Reagents:

  • Acetylacetone or appropriate 1,3-dicarbonyl derivative (10 mmol)

  • Hydroxylamine hydrochloride (12 mmol)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

  • Catalyst: Sodium Acetate (12 mmol) - buffers the reaction.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve hydroxylamine hydrochloride and sodium acetate in 4 mL of EtOH/Water. Stir for 2 minutes until clear.

  • Addition: Slowly add the 1,3-dicarbonyl precursor. Cap the vial with a pressure-rated septum.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintains target temp).[1]

    • Temperature: 120°C.

    • Hold Time: 5 minutes.

    • Stirring: High.[1]

    • Pressure Limit: 250 psi (safety cutoff).[1]

  • Workup: Cool to room temperature (compressed air cooling). Pour mixture into 20 mL ice water. The isoxazole precipitate forms immediately.[1] Filter and dry.[1][2]

  • Validation: Check purity via TLC (Hexane:EtOAc 8:2). Yields typically >90%.[1]

Protocol B: The "Acetonitrile" Installation (Nucleophilic Substitution)

Target: Conversion of 5-(chloromethyl)isoxazole to 5-isoxazoleacetonitrile using Phase Transfer Catalysis (PTC).

Safety Warning: Cyanide salts are lethal.[1] This reaction generates nitriles.[1] Ensure the pH remains basic (>9) to prevent the formation of HCN gas.[1] Perform all operations in a functioning fume hood.

Reagents:

  • 5-(Chloromethyl)-3-substituted-isoxazole (from Protocol A) (5 mmol)

  • NaCN or KCN (6 mmol)[1]

  • Phase Transfer Catalyst: TBAB (Tetrabutylammonium bromide) (0.5 mmol)[1]

  • Solvent: Water/Acetonitrile (1:1 v/v) or Water/Ethanol (Green alternative).[1]

Step-by-Step Methodology:

  • Setup: In a dedicated microwave vial, dissolve NaCN and TBAB in 3 mL water. Ensure solution is basic.

  • Reactant Addition: Dissolve the isoxazole substrate in 3 mL Acetonitrile (or EtOH) and add to the aqueous cyanide solution.

  • Microwave Parameters:

    • Temperature: 100°C.

    • Ramp Time: 1 minute.

    • Hold Time: 3–5 minutes.

    • Power: Max 150W (low power is sufficient for this polar mixture).

  • Quenching: After cooling, treat the reaction mixture with dilute NaOH to ensure any unreacted cyanide remains as a salt.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over MgSO

    
    .[1]
    
  • Purification: Evaporate solvent. Recrystallize from ethanol if necessary.

Data Analysis & Optimization

Comparative Efficiency

The following data illustrates the efficiency gains when synthesizing 3-methyl-5-isoxazoleacetonitrile (a key intermediate).

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol B)[3]Improvement Factor
Reaction Time 8 – 12 Hours3 – 5 Minutes~150x Faster
Solvent Volume 50 – 100 mL2 – 6 mLGreen Chemistry
Yield 65 – 72%88 – 94%+25% Yield
Purity (Crude) 80% (Requires Column)>95% (Recrystallization only)Simplified Workup
Troubleshooting Decision Tree

Use this logic flow to resolve common synthesis issues.

Troubleshooting Start Issue Detected LowYield Low Yield Start->LowYield Byproducts Byproducts / Decomposition Start->Byproducts CheckSolvent Check Solvent Polarity (Is tan δ high enough?) LowYield->CheckSolvent CheckTemp Check Reaction Temp (Is it >140°C?) Byproducts->CheckTemp Action1 Reduce Temp, Extend Time CheckTemp->Action1 Yes Action3 Switch to Closed Vessel (Prevent volatile loss) CheckTemp->Action3 No Action2 Add doping agent (e.g., Ionic Liquid) CheckSolvent->Action2 No (Non-polar) CheckSolvent->Action3 Yes

Figure 2: Troubleshooting logic for optimizing microwave parameters.

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][4][5] Angewandte Chemie International Edition. [Link][1]

  • Microwave-Assisted Nucleophilic Substitution (General Protocol): Ju, Y., Kumar, D., & Varma, R. S. (2006).[1][6] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Green Chemistry in Heterocyclic Synthesis: Martins, M. A. P., et al. (2009).[1] Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews. [Link][1]

  • Synthesis of Isoxazole Derivatives (Aqueous Media): Wang, L., et al. (2013).[1][7] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link][1][2][3][5][7][8][9][10][11][12][13][14]

Sources

One-pot synthesis of isoxazole acetonitriles from oximes and alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Isoxazole Acetonitriles via [3+2] Dipolar Cycloaddition

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scope

Isoxazoles are privileged scaffolds in medicinal chemistry, featured prominently in active pharmaceutical ingredients (APIs) such as valdecoxib and leflunomide. Specifically, isoxazole acetonitriles serve as critical intermediates, providing a reactive


 handle for downstream elaboration into acetic acid pharmacophores (common in NSAIDs) or primary amines.

This application note details a highly efficient, transition-metal-free, one-pot protocol for synthesizing 3,5-disubstituted isoxazole acetonitriles. By leveraging in situ nitrile oxide generation from aldoximes and subsequent [3+2] dipolar cycloaddition with cyanoalkynes (e.g., propargyl cyanide), this method circumvents the isolation of unstable intermediates, minimizes toxic byproducts, and maximizes atom economy.

Mechanistic Rationale & Experimental Design

The Causality Behind the Chemistry The classical synthesis of isoxazoles relies on the isolation of hydroximinoyl chlorides, which are subsequently treated with a base to form nitrile oxides. However, nitrile oxides are highly reactive and prone to spontaneous dimerization into thermodynamically stable, inactive furoxans (1,2,5-oxadiazole 2-oxides).

To solve this, our protocol utilizes a one-pot in situ generation and trapping strategy . We employ alkyl nitrites (such as tert-butyl nitrite or isoamyl nitrite)[1] or hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA)[2] as mild, metal-free oxidants.

When the aldoxime is oxidized in the immediate presence of the alkyne (the dipolarophile), the bimolecular [3+2] cycloaddition kinetically outcompetes the dimerization pathway. The regioselectivity—yielding exclusively the 3,5-disubstituted isomer rather than the 3,4-isomer—is governed by steric hindrance and optimal electronic orbital overlap (HOMO-LUMO interactions) between the nitrile oxide and the terminal alkyne[1].

Mechanistic pathway of one-pot isoxazole acetonitrile synthesis via nitrile oxide intermediate.

Optimization and Quantitative Data

Selecting the right solvent and oxidant is critical for maximizing the signal-to-noise ratio of the reaction (target product vs. furoxan byproduct). Table 1 summarizes the optimization landscape based on established literature parameters. Isoamyl nitrite in ethyl methyl ketone (MEK) provides the optimal balance of boiling point and solubility, maximizing the yield of the target isoxazole acetonitrile[1].

Table 1: Optimization of Reaction Conditions for One-Pot Isoxazole Synthesis

EntryOxidantSolventTemp (°C)TimeYield (%)Mechanistic Causality / Observation
1t-BuONOMeCN8018 h85Good yield; standard radical initiation[1].
2 Isoamyl nitrite MEK 65 12 h 92 Optimal; higher boiling point of MEK stabilizes kinetics[1].
3PIFAMeOH/H

O
255 min88Extremely rapid nitrile oxide generation; requires protic solvent[2].
4Isoamyl nitriteDMF8012 h62Lower yield; thermal degradation of the intermediate[1].
5NCS / Et

N
DCM2518 h78Traditional method; base-induced side reactions observed[3].

Step-by-Step Protocol: A Self-Validating System

This workflow is designed with integrated quality control checkpoints to ensure reproducibility and act as a self-validating system. Each critical phase includes a measurable physical or analytical checkpoint, ensuring that deviations are caught before downstream progression.

Step-by-step experimental workflow for the one-pot synthesis of isoxazole acetonitriles.

Materials Required:
  • Substituted aldoxime (1.0 equiv, e.g., benzaldehyde oxime)

  • Propargyl cyanide (3-butynenitrile) (1.2 equiv) — Provides the acetonitrile moiety.

  • Isoamyl nitrite (1.5 equiv)

  • Ethyl methyl ketone (MEK) (0.2 M relative to oxime)

Procedure:
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldoxime (10.0 mmol) and propargyl cyanide (12.0 mmol).

  • Solvation: Dissolve the reagents in 50 mL of anhydrous MEK. Stir at room temperature for 5 minutes to ensure complete dissolution.

    • Validation Checkpoint 1: The solution should be completely clear. Any turbidity indicates moisture contamination or degraded oxime starting material.

  • Oxidant Addition: Dropwise add isoamyl nitrite (15.0 mmol) over 15 minutes via syringe.

    • Scientist's Insight (Causality): The rate of oxidant addition is the single most critical parameter. Dumping the isoamyl nitrite causes a rapid spike in nitrile oxide concentration, leading to visually identifiable yellow furoxan crystals during workup. Always use a syringe pump for scale-ups >5 grams.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C in an oil bath for 12 hours.

  • In-Process Control:

    • Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: 4:1 Hexanes/EtOAc). The oxime starting material (typically

      
       ~0.3) should disappear, replaced by a new UV-active spot (
      
      
      
      ~0.5-0.6). A highly polar spot near the baseline indicates minor furoxan formation.
  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the crude residue with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO

    
     (30 mL) and brine (30 mL).
    
  • Drying & Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution 10% to 25% EtOAc in Hexanes).
    • Validation Checkpoint 3:

      
      H NMR of the purified product will show a characteristic singlet at ~
      
      
      
      6.5-6.8 ppm corresponding to the C4-H proton of the isoxazole ring, and a distinct singlet at ~
      
      
      3.8-4.0 ppm for the
      
      
      protons.

Data Interpretation & Troubleshooting

  • Issue: High levels of furoxan dimer detected (LC-MS

    
    ).
    
    • Root Cause: Nitrile oxide generation is occurring faster than the cycloaddition rate.

    • Solution: Lower the reaction temperature during the initial oxidant addition phase to 0 °C, or use a slower addition rate.

  • Issue: Incomplete oxime conversion after 12 hours.

    • Root Cause: Oxidant degradation or insufficient thermal energy.

    • Solution: Alkyl nitrites are light and temperature sensitive. Ensure isoamyl nitrite is stored at 4 °C and protected from light. Verify oil bath temperature calibration.

References[2] Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - sciforum.net - Verify Source[1] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes - organic-chemistry.org - Verify Source[3] Isoxazole synthesis - organic-chemistry.org - Verify Source

Sources

Troubleshooting & Optimization

Preventing isoxazole ring cleavage during nitrile hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Chemistry

Navigating the Selective Hydrolysis of Nitriles without Isoxazole Ring Cleavage

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome complex synthetic challenges. This guide is dedicated to a common yet critical issue faced by researchers in medicinal chemistry and drug development: the selective hydrolysis of a nitrile group to a carboxylic acid in the presence of a sensitive isoxazole ring.

The isoxazole moiety is a cornerstone in many pharmacologically active compounds, valued for its role in molecular scaffolding and bioisosteric replacement. However, the inherent reactivity of the isoxazole ring, particularly the lability of its N-O bond, presents a significant hurdle when nearby functional groups, such as nitriles, require transformation under conditions that could compromise the integrity of the heterocycle. This guide provides a structured approach to troubleshooting and successfully achieving this selective transformation.

Frequently Asked Questions (FAQs)

Here, we address the most pressing questions researchers encounter when attempting to hydrolyze nitriles on isoxazole-containing scaffolds.

Q1: Why is my isoxazole ring cleaving during nitrile hydrolysis?

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that is susceptible to cleavage under various conditions.[1][2][3] The primary culprits during nitrile hydrolysis are typically harsh reaction conditions, such as high temperatures and the use of strong acids or bases.[4][5][6]

  • Under Strongly Basic Conditions: The isoxazole ring can undergo ring-opening, especially when activated by electron-withdrawing groups.[1][2] The basic conditions required for the saponification of the intermediate amide can be aggressive enough to promote this undesired side reaction.

  • Under Strongly Acidic Conditions: While generally more stable to acid than strong base, some isoxazoles can still be labile, particularly with prolonged heating.

  • Reductive Cleavage: Though not a direct result of hydrolysis conditions, it is crucial to be aware that reductive environments, such as catalytic hydrogenation (e.g., H₂/Pd), will readily cleave the N-O bond.[1][7]

Q2: What are the initial signs of isoxazole ring cleavage in my reaction mixture?

Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. The appearance of new, often more polar, spots on TLC that do not correspond to your starting material, the intermediate amide, or the desired carboxylic acid product may indicate ring cleavage. LC-MS analysis can reveal the presence of unexpected masses corresponding to ring-opened products, such as β-enamino ketones or other degradation products.

Q3: Can I hydrolyze the nitrile to the amide and stop there to avoid ring cleavage?

Yes, this is a viable strategy. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8] Under certain milder basic conditions, it is possible to isolate the amide before it undergoes further hydrolysis.[4][5] This approach can be advantageous as the conditions required for amide formation are often less harsh than those needed for complete hydrolysis to the carboxylic acid.

A particularly mild method for converting nitriles to amides involves the use of an alkaline solution of hydrogen peroxide (H₂O₂), for instance, with sodium hydroxide in aqueous ethanol.[9] Urea-Hydrogen Peroxide (UHP) can also be used as a solid source of H₂O₂.[9]

Q4: Are there any "isoxazole-safe" hydrolysis methods?

The key is to employ mild reaction conditions. Here are some starting points:

  • Enzymatic Hydrolysis: The use of nitrile hydratase or nitrilase enzymes can offer exceptional selectivity under very mild pH and temperature conditions, preserving the isoxazole ring.[10]

  • Mild Acidic Conditions: Some success has been reported with milder acidic conditions, such as using trifluoroacetic acid (TFA) or a combination of acetic acid and sulfuric acid, which can facilitate a more selective hydration of the nitrile.[11]

  • Microwave-Assisted "Dry" Hydrolysis: A less conventional but potentially effective method involves the microwave-assisted reaction of the nitrile with phthalic acid under solvent-free conditions. These conditions can be milder than traditional wet chemistry approaches.[12]

Troubleshooting Guides

When experiments do not go as planned, a systematic approach to troubleshooting is essential. Below are guides to address common problems encountered during the selective hydrolysis of nitriles on isoxazole-containing molecules.

Problem 1: Low or No Conversion of the Nitrile

If you are observing unreacted starting material, the hydrolysis conditions are likely too mild.

Troubleshooting Workflow:

start Low/No Nitrile Conversion cond1 Initial Conditions: Mild Base (e.g., K₂CO₃, aq. EtOH, 50°C) start->cond1 action1 Increase Temperature Incrementally (e.g., to 60°C, then 70°C) Monitor by TLC/LC-MS cond1->action1 cond2 Conversion Still Low? action1->cond2 action2 Switch to a Stronger, Non-Nucleophilic Base (e.g., DBU in a polar aprotic solvent with controlled H₂O) cond2->action2 Yes end Improved Conversion cond2->end No cond3 Still No Conversion? action2->cond3 action3 Consider Alternative Mild Methods: - Enzymatic Hydrolysis - Mild Acidic Hydrolysis (TFA) - Microwave-Assisted Hydrolysis cond3->action3 Yes cond3->end No

Caption: Troubleshooting low nitrile conversion.

Detailed Steps:

  • Incremental Temperature Increase: If using mild basic conditions (e.g., K₂CO₃ in aqueous ethanol), gradually increase the reaction temperature in 10°C increments, carefully monitoring for the appearance of byproducts.

  • Change of Base: If temperature elevation is ineffective or leads to decomposition, consider a stronger, non-nucleophilic base like DBU in a solvent such as DMSO with a stoichiometric amount of water. This can sometimes promote hydrolysis without being harsh enough to cleave the isoxazole.

  • Alternative Methodologies: If basic conditions consistently fail, explore fundamentally different approaches. Enzymatic hydrolysis offers the highest degree of selectivity.[10] Mild acidic methods using TFA can also be effective.[11]

Problem 2: Isoxazole Ring Cleavage is Observed

The primary challenge is finding conditions that are strong enough to hydrolyze the nitrile but not so harsh as to open the isoxazole ring.

Troubleshooting Workflow:

start Isoxazole Ring Cleavage Observed cond1 Reaction Conditions: Strong Base (e.g., NaOH, reflux) or Strong Acid (e.g., conc. HCl, reflux) start->cond1 action1 Immediately Reduce Severity: - Lower Temperature - Use a Milder Base (e.g., LiOH, K₂CO₃) - Use a Milder Acid (e.g., dil. HCl, TFA) cond1->action1 cond2 Cleavage Still Occurs? action1->cond2 action2 Adopt a Two-Step Approach: 1. Hydrolyze Nitrile to Amide (e.g., H₂O₂/NaOH, mild temp) 2. Isolate Amide, then hydrolyze under carefully optimized mild conditions cond2->action2 Yes end Selective Hydrolysis Achieved cond2->end No cond3 Still Experiencing Cleavage? action2->cond3 action3 Consider Protecting the Isoxazole Ring (if possible) or Utilize Highly Selective Methods like Enzymatic Hydrolysis cond3->action3 Yes cond3->end No

Caption: Troubleshooting isoxazole ring cleavage.

Detailed Steps:

  • Reduce Reaction Severity: If using strong bases like NaOH or KOH at high temperatures, immediately switch to milder bases such as lithium hydroxide (which is often less harsh) or potassium carbonate at a lower temperature. Similarly, for acidic hydrolysis, move from concentrated acids at reflux to more dilute solutions or weaker acids like acetic acid.

  • Two-Step Hydrolysis: The most reliable strategy is often a two-step process. First, convert the nitrile to the corresponding amide using mild conditions (e.g., alkaline peroxide).[9] After isolation and purification of the amide, the subsequent hydrolysis to the carboxylic acid can be attempted under a new set of carefully screened mild conditions. This decouples the two transformations, allowing for greater control.

  • Protecting Groups: In some complex cases, it may be necessary to consider a protecting group strategy for the isoxazole ring, although this is often not straightforward.[13] A more practical alternative for highly sensitive substrates is to explore enzymatic methods.[10]

Data Summary: Reaction Conditions

The table below provides a starting point for selecting appropriate conditions for your nitrile hydrolysis, with a focus on preserving the isoxazole ring.

MethodReagentsTypical ConditionsProsCons
Mild Basic Hydrolysis LiOH, K₂CO₃, or Cs₂CO₃ in aq. THF, Dioxane, or EtOH25°C to 60°CGenerally good for many substrates; reagents are common.Can be slow; may still cause cleavage on highly sensitive isoxazoles.
Alkaline Peroxide (to Amide) H₂O₂ (or UHP), NaOH or KOH in aq. EtOH0°C to 40°CExcellent for stopping at the amide stage; very mild.[9]Requires a second step for hydrolysis to the carboxylic acid.
Mild Acidic Hydrolysis Dilute HCl, TFA, or AcOH/H₂SO₄40°C to 80°CCan be effective for base-sensitive substrates.Risk of ring cleavage still exists; can be slow.[11]
Enzymatic Hydrolysis Nitrilase or Nitrile HydrataseAqueous buffer, pH 7-8, 25-40°CHighly selective; extremely mild conditions.[10]Enzymes can be expensive and substrate-specific.
Microwave-Assisted "Dry" Hydrolysis Phthalic AcidMicrowave irradiation, 250°C, <30 minRapid; avoids harsh aqueous conditions.[12]Requires specialized equipment; high temperature may still be an issue.

Experimental Protocols

Protocol 1: Mild Two-Step Hydrolysis via Amide Formation

This protocol is recommended for sensitive substrates where direct hydrolysis is problematic.

Step 1: Conversion of Nitrile to Amide using Alkaline Peroxide

  • Dissolve the isoxazole-containing nitrile (1.0 eq) in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (3.0-5.0 eq) dropwise.

  • Add 1M aqueous sodium hydroxide (1.0-1.5 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Step 2: Hydrolysis of the Amide to the Carboxylic Acid

  • Dissolve the purified amide (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by TLC or LC-MS until the starting amide is consumed.

  • Cool the reaction mixture and acidify with dilute HCl (e.g., 1M) to a pH of ~3.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the final product.

This guide provides a comprehensive framework for addressing the selective hydrolysis of nitriles in the presence of an isoxazole ring. By understanding the underlying chemistry and adopting a systematic approach to troubleshooting, researchers can successfully navigate this common synthetic challenge.

References

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Available from: [Link]

  • MDPI. (2025, July 2). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Available from: [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available from: [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Preprints.org. (2002, September 30). A Mild and Convenient 'Dry' Hydrolysis of Amides to Carboxylic Acids. Available from: [Link]

  • NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Available from: [Link]

  • ScienceDirect. (n.d.). Selective hydrolysis of nitriles under mild conditions by an enzyme. Available from: [Link]

  • NanoBioLetters. (2024, June 30). Construction of Isoxazole ring: An Overview. Available from: [Link]

  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • MDPI. (2023, March 10). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]

  • PMC. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Isoxazole as a nitrile synthon: en routes to the ortho-alkenylated isoxazole and benzonitrile with allyl sulfone catalyzed by Ru(ii). Available from: [Link]

  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • ResearchGate. (n.d.). Nitrile/isoxazole formation as a result of a Beckmann fragmentation. Available from: [Link]

  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • IIT. (2020, October 26). Protecting Groups. Available from: [Link]

  • Beilstein Journals. (2017, April 6). Isoxazole derivatives as new nitric oxide elicitors in plants. Available from: [Link]

  • ResearchGate. (n.d.). From nitrile oxides to 3,5‐disubstituted isoxazoles, N−O bond reductive.... Available from: [Link]

  • MDPI. (2024, February 1). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • Zanco Journal of Medical Sciences. (2025, April 23). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]

  • ResearchGate. (2025, October 3). A new route to functionalized nitriles, isoxazolines, isoxazoles and hydroximic acids via nitrile oxide generation from secondary nitro compounds. Available from: [Link]

  • ResearchGate. (2025, October 12). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. Available from: [Link]

  • NSF PAR. (2021, January 8). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Available from: [Link]

  • ACS Publications. (n.d.). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Available from: [Link]

  • YouTube. (2020, October 6). Acid-catalyzed nitrile hydrolysis. Available from: [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]

Sources

Technical Support Center: Isoxazole Chemistry & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Isoxazol-4-ylacetonitriles are highly valuable intermediates in medicinal chemistry and drug development. However, functionalizing the


-position of the acetonitrile moiety is notoriously difficult. The isoxazole core is highly sensitive to basic conditions, often leading to rapid decomposition rather than the desired alkylation or condensation[1]. This guide provides field-proven methodologies and mechanistic insights to bypass these degradation pathways, ensuring high-yielding chemoselective functionalization.

Troubleshooting Guide & FAQs

Q1: Why does my isoxazol-4-ylacetonitrile decompose into a complex mixture when treated with standard bases like NaOH or NaOMe?

Causality & Mechanism: The isoxazole ring possesses a relatively weak N–O bond that is highly susceptible to base-induced scission[2]. When exposed to nucleophilic bases (e.g., hydroxides, alkoxides), two primary degradation pathways compete with your desired


-deprotonation:
  • Kemp-Type Elimination: If the C3 position of the isoxazole is unsubstituted, bases can abstract the C3-proton, triggering a rapid E2-like elimination that cleaves the N–O bond to yield an

    
    -cyanoenol[2][3].
    
  • Nucleophilic Ring Opening: Even if C3 is substituted, strong nucleophiles can attack the C5 position, leading to ring fragmentation and the formation of complex acyclic mixtures[1].

Because the kinetic barrier for these ring-degradation pathways is often lower than that of the acetonitrile


-deprotonation at ambient temperatures, standard bases will rapidly destroy the starting material.

Mechanism A Isoxazol-4-ylacetonitrile (Intact Core) B Nucleophilic Base (e.g., NaOH, NaOMe) A->B Exposure C C3-Deprotonation or C5-Nucleophilic Attack B->C High Temp / Unhindered D N-O Bond Cleavage (Kemp Elimination) C->D Electron Cascade E Ring-Opened Degradant (α-Cyanoenol) D->E Irreversible

Fig 1: Base-induced degradation pathway of isoxazoles via N-O bond cleavage.

Q2: How can I selectively deprotonate and alkylate the acetonitrile side chain without destroying the isoxazole core?

Causality & Mechanism: To achieve chemoselectivity, you must exploit the kinetic acidity of the acetonitrile


-protons while completely suppressing nucleophilic attack on the heterocyclic ring[4]. This requires a non-nucleophilic, sterically hindered base—specifically Lithium hexamethyldisilazide (LiHMDS)—combined with strict cryogenic temperatures (-78 °C). The bulky HMDS anion is sterically precluded from attacking the isoxazole C5 position. Furthermore, operating at -78 °C traps the system under kinetic control; the 

-proton is abstracted rapidly, and the low thermal energy prevents the resulting anion from undergoing intramolecular rearrangement or thermodynamic ring-opening[5].
Q3: What if cryogenic conditions (-78 °C) are not scalable for my pilot plant?

Causality & Mechanism: If cryogenic cooling is not feasible, traditional strong bases will inevitably cause decomposition. Instead, employ "soft enolization" or Phase-Transfer Catalysis (PTC). By using a mild, insoluble base (like


) in an aprotic solvent (e.g., acetonitrile or DMF) with the electrophile already present in the reactor (in situ trapping), the steady-state concentration of the reactive nitrile anion remains extremely low. As soon as the 

-proton is abstracted, the anion immediately reacts with the electrophile before it has the opportunity to undergo intramolecular N–O bond cleavage[6].

Data Presentation: Effect of Base and Temperature on Alkylation

The following table summarizes the causal relationship between base selection, nucleophilicity, and the resulting product distribution during the


-alkylation of isoxazol-4-ylacetonitrile.
Base SystemTemperature (°C)NucleophilicityYield of Alkylated Product (%)Yield of Ring-Opened Byproduct (%)
NaOH /

25High< 5> 90
NaOMe / MeOH0High1085
n-BuLi / THF-78High2560 (Ring Addition)
LDA / THF-78Low7515
LiHMDS / THF -78 Very Low > 90 < 5

Experimental Protocols: Self-Validating Alkylation Workflow

Workflow Step1 1. Dissolve Substrate Anhydrous THF Step2 2. Cryogenic Cooling Strictly -78 °C Step1->Step2 Step3 3. Base Addition LiHMDS (1.05 eq) Step2->Step3 Step4 4. Kinetic Enolization Stir 30 min at -78 °C Step3->Step4 Step5 5. Electrophile Addition Alkyl Halide Step4->Step5 Step6 6. Cryogenic Quench Sat. NH4Cl at -78 °C Step5->Step6

Fig 2: Optimized cryogenic workflow for chemoselective α-alkylation.

Standard Operating Procedure: Cryogenic -Alkylation of Isoxazol-4-ylacetonitrile

Self-Validation Checkpoint: The success of this protocol relies on the absolute exclusion of moisture and strict temperature adherence. A color change to deep yellow/orange upon base addition indicates successful enolate formation; rapid browning or blackening indicates thermal runaway and ring decomposition.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Dissolution: Dissolve isoxazol-4-ylacetonitrile (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Base Addition: Syringe in LiHMDS (1.0 M in THF, 1.05 equiv) dropwise down the side of the flask over 10 minutes. Note: Do not exceed 1.05 equivalents. Excess unreacted base will degrade the product during the warmup phase.

  • Enolization: Stir the mixture at -78 °C for 30 minutes to ensure complete kinetic enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. Maintain the reaction at -78 °C for an additional 2 hours.

  • Cryogenic Quench (Critical Step): Quench the reaction while still at -78 °C by adding saturated aqueous

    
     (equal volume to THF).
    
    • Causality: Quenching at low temperature protonates any unreacted base or enolate, ensuring that no basic species are present when the mixture warms to room temperature, thereby saving the isoxazole ring from thermal decomposition[5].

  • Isolation: Allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

1.[1] Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. jst.go.jp.1 2.[5] An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org. 5 3.[4] Alkylation of Acetonitrile. nih.gov. 4 4.[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. nih.gov. 2 5.[3] Kemp elimination - The chemical reaction database. vander-lingen.nl. 3 6.[6] Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. researchgate.net. 6

Sources

Troubleshooting low yields in isoxazole acetonitrile Knoevenagel reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Knoevenagel condensation of isoxazole acetonitrile derivatives.

Isoxazole acetonitrile possesses a highly activated methylene group due to the dual electron-withdrawing effects of the cyano group and the isoxazole heterocycle. While this high acidity makes deprotonation facile, it simultaneously increases the propensity for off-target pathways—such as Michael additions, aldehyde self-condensation, or base-catalyzed degradation of the isoxazole ring itself.

This guide provides causal analysis, field-proven troubleshooting workflows, and self-validating protocols to help you optimize your yields.

Part 1: Mechanistic Causality & Failure Pathways

To troubleshoot effectively, we must first understand the specific failure points in the reaction mechanism. The Knoevenagel condensation is an equilibrium-driven process. When reacting an isoxazole acetonitrile with an aldehyde or ketone, the weak base catalyzes the formation of a carbanion, which attacks the carbonyl carbon. The critical step is the subsequent dehydration.

If water is not actively removed from the system, the equilibrium shifts backward, leading to stalled conversions[1]. Furthermore, if the base is too strong or the temperature too high, the highly electrophilic


-unsaturated product becomes a target for a secondary nucleophilic attack by unreacted isoxazole acetonitrile, forming an unwanted Michael adduct[2].

Mechanism A Isoxazole Acetonitrile (Active Methylene) C Weak Base Catalyst (e.g., Piperidine) A->C I Failure: Michael Addition (Side Product) A->I Excess active methylene B Aldehyde / Ketone D Carbanion Intermediate B->D Nucleophilic attack C->D Base abstracts proton E Aldol-type Adduct D->E F Dehydration (-H2O) E->F G Target: α,β-Unsaturated Isoxazole Derivative F->G Irreversible if H2O removed H Failure: Water Accumulation (Reverses Equilibrium) F->H G->I H->E Hydrolysis

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting primary failure points.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My conversion rate is plateauing at 40-50% despite prolonged heating. What is causing this? A1: This is a classic symptom of thermodynamic stalling. The Knoevenagel condensation produces one equivalent of water. In polar aprotic solvents (like DMF) or standard refluxing ethanol without a desiccant, this water accumulates and shifts the equilibrium back toward the starting materials[3]. Solution: Switch to a solvent that forms an azeotrope with water (e.g., toluene) and use a Dean-Stark apparatus for continuous water removal[3]. Alternatively, add activated 3Å molecular sieves to the reaction flask.

Q2: I am observing multiple spots on my TLC plate. How do I prevent side-product formation? A2: Multiple spots usually indicate either the self-condensation of your aldehyde or a Michael addition where a second molecule of isoxazole acetonitrile attacks the newly formed alkene[2]. The isoxazole ring makes the alkene highly electron-deficient and susceptible to this attack. Solution: Lower the reaction temperature and ensure a strict 1:1 stoichiometric ratio of reactants. Additionally, transition from a stronger base to a milder organocatalyst like imidazole or ammonium acetate, which are sufficient to deprotonate the highly acidic isoxazole acetonitrile without promoting side reactions[4].

Q3: The isoxazole ring seems to be degrading during the reaction. How can I protect it? A3: Isoxazole rings can undergo base-catalyzed ring opening (e.g., via the Boulton-Katritzky rearrangement or simple hydrolysis) if exposed to strong bases like sodium ethoxide or NaOH at high temperatures. Solution: Avoid alkali metal bases. Utilize weak amine bases (piperidine) or transition to green chemistry techniques, such as ultrasound-assisted synthesis in aqueous media, which allows the reaction to proceed at much lower temperatures (e.g., 50 °C) in a fraction of the time[5].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checks so you can verify the success of each step in real-time.

Protocol A: Azeotropic Condensation (For sterically hindered or unreactive aldehydes)

This method relies on the continuous removal of water to drive the reaction to completion[3].

  • Reaction Setup: To a 50 mL round-bottom flask, add isoxazole acetonitrile (1.0 mmol) and the target aldehyde (1.0 mmol).

  • Solvent & Catalyst: Add 20 mL of anhydrous toluene, followed by piperidine (10 mol%, 0.1 mmol) and glacial acetic acid (10 mol%, 0.1 mmol). Causality Note: The combination of piperidine and acetic acid forms piperidinium acetate in situ, which acts as a bifunctional catalyst, activating both the methylene group and the carbonyl oxygen.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, and top it with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 110 °C).

  • Self-Validation Check 1 (Visual): Monitor the Dean-Stark trap. You should observe the separation of water droplets at the bottom of the trap. The theoretical yield of water for a 1.0 mmol scale is ~18 µL. If water stops collecting before completion, the reaction has stalled.

  • Self-Validation Check 2 (TLC): After 2 hours, check the reaction via TLC (Eluent: 3:1 Hexane:Ethyl Acetate). The starting isoxazole acetonitrile should disappear, replaced by a highly UV-active spot at a lower

    
     (due to extended conjugation).
    
  • Work-up: Cool to room temperature, wash the organic layer with 0.1 M HCl (to remove the catalyst), then brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Ultrasound-Assisted Green Condensation (For sensitive isoxazoles)

This method prevents thermal degradation and Michael additions by utilizing acoustic cavitation to enhance mass transfer[5].

  • Reaction Setup: In a 25 mL glass vial, combine isoxazole acetonitrile (1.0 mmol), aldehyde (1.0 mmol), and imidazole (10 mol%)[4].

  • Solvent: Add 5 mL of an Ethanol/Water mixture (3:1 v/v).

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) maintained at 50 °C for 15–30 minutes[5].

  • Self-Validation Check (Precipitation): Because the highly conjugated

    
    -unsaturated product is typically less soluble in aqueous ethanol than the starting materials, successful product formation is visually validated by the spontaneous precipitation of the product as a solid mass.
    
  • Work-up: Filter the precipitate under vacuum, wash with ice-cold aqueous ethanol, and dry. This often yields analytically pure product without the need for column chromatography.

Workflow Start Low Yield Detected (< 50% Conversion) TLC Perform TLC / LC-MS Analysis Start->TLC Unreacted Unreacted Starting Materials (Equilibrium Stalled) TLC->Unreacted Spots for SM persist SideProducts Multiple Side Products (Degradation/Michael Adducts) TLC->SideProducts New unwanted spots appear Cat Switch to Bifunctional Catalyst (Piperidine/AcOH) Unreacted->Cat Water Implement Dean-Stark Trap or Add 3Å Molecular Sieves Unreacted->Water Drive thermodynamics Temp Lower Temp / Use Ultrasound (Protocol B) SideProducts->Temp Prevent thermal breakdown Equiv Enforce Strict 1:1 Stoichiometry Switch to Imidazole Catalyst SideProducts->Equiv Prevent over-reaction

Figure 2: Decision-tree workflow for troubleshooting low-yielding Knoevenagel condensations.

Part 4: Quantitative Data & Solvent Selection

The choice of solvent and catalyst drastically alters the reaction kinetics of isoxazole derivatives. Below is a synthesized comparison of optimized conditions to guide your experimental design[3][4][5][6].

Solvent SystemCatalystTemperatureAvg. Reaction TimeTypical YieldMechanistic Notes
Ethanol Piperidine (10 mol%)Reflux (78 °C)2 - 4 hours70 - 85%Standard protic solvent; good solubility but prone to stalling if water isn't removed.
Toluene Piperidine / AcOHReflux (110 °C)4 - 8 hours80 - 95%Highly recommended for sterically hindered aldehydes; allows azeotropic water removal.
Acetonitrile Imidazole (10 mol%)Room Temp1 - 2 hours85 - 90%Mild base prevents isoxazole ring cleavage; excellent for electron-rich aldehydes.
EtOH /

None (Ultrasound)50 °C15 - 30 mins> 90%Acoustic cavitation drives kinetics; product precipitates out, avoiding side reactions.
DES (Choline Cl/Urea) Imidazole-basedRoom Temp30 - 60 mins88 - 96%Halogen-free deep eutectic solvent acts as both solvent and co-catalyst; highly recyclable.

References

  • Nongrum, et al. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." PMC / NIH. Available at: [Link]

  • Iranian Journal of Organic Chemistry. "Access to arylmethylidene-isoxazol-5(4H)-ones and benzylidenemalononitriles promoted by imidazole as an efficient organocatalyst." IAU. Available at: [Link]

  • ResearchGate. "Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Cyanide Remediation in Isoxazol-4-ylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026

Strategic Overview: The Safety & Stability Paradox

Welcome to the Isoxazole Process Chemistry Support Center. If you are accessing this guide, you are likely facing a critical bottleneck: removing residual cyanide (


) without degrading your sensitive isoxazole core. 
The Core Problem

Synthesis of isoxazol-4-ylacetonitrile often involves nucleophilic substitution with cyanide sources (NaCN, KCN). While effective, this introduces two conflicting challenges during workup:

  • The pH Trap: Hydrogen cyanide (HCN) has a

    
     of ~9.2. To keep cyanide in the aqueous phase (as 
    
    
    
    ), you typically need a pH > 10.5.
  • Isoxazole Lability: The isoxazole ring is sensitive to strong bases. At pH > 11, hydroxide ions can attack the C3/C5 positions or deprotonate the acidic

    
    -methylene of the acetonitrile group, leading to ring cleavage (forming enamino nitriles) or polymerization.
    

Our Approach: We utilize Chemospecific Complexation rather than harsh oxidation or extreme pH swings. This guide prioritizes the Ferrous Sulfate (Prussian Blue) method, which operates at near-neutral pH, preserving your heterocycle while achieving sub-10 ppm cyanide levels.

Regulatory Limits & Safety Thresholds

Before initiating remediation, define your target. While Cyanide is not an "elemental" impurity (ICH Q3D), it is a potent toxin and Class 2 residual solvent/reagent analog.

ParameterStandard LimitRationale
PDE (Oral) ~1–2 mg/dayBased on acute toxicity data (approx. equivalent to Class 2 solvents).
Concentration Limit < 10 ppm Industry standard for intermediates to ensure API compliance.
HCN Gas Threshold 4.7 ppmOSHA Permissible Exposure Limit (PEL). Workup must prevent off-gassing.[1]

Critical Safety Warning: Never acidify a cyanide-containing stream below pH 9.0 without a closed scrubbing system. Evolution of HCN gas is rapid and lethal.

Tier 1 Support: Bulk Cyanide Removal (The Ferrous Sulfate Method)

Scenario: Your crude reaction mixture contains >500 ppm cyanide. Standard water washes are ineffective because the pH cannot be raised high enough to ionize HCN fully without degrading the isoxazole.

The Solution: The "Prussian Blue" method.[2] We use Ferrous Sulfate (


) to complex free cyanide into the stable, water-soluble ferrocyanide ion 

, which can then be washed away or precipitated.
Mechanism


Formation Constant (

):

. This massive driving force pulls cyanide out of the organic phase even at neutral pH.
Step-by-Step Protocol
  • Preparation:

    • Dissolve crude isoxazol-4-ylacetonitrile in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

    • Prepare a saturated aqueous solution of Ferrous Sulfate Heptahydrate (

      
      ) .
      
  • The Wash (Complexation):

    • Add the

      
       solution to the organic phase (Ratio: 1:1 v/v).
      
    • Crucial Step: Adjust the aqueous layer pH to 7.5 – 8.5 using saturated

      
      . Do not use NaOH.
      
    • Why? This pH is the "Sweet Spot." It is basic enough to prevent HCN gas evolution but mild enough to save the isoxazole ring.

  • The Reaction:

    • Stir vigorously for 30–60 minutes.

    • Observation: The aqueous layer will turn yellow/orange (ferrocyanide) or dark blue (Prussian blue precipitate if

      
       is present).
      
  • Separation:

    • Filter the biphasic mixture through a Celite pad to remove any colloidal iron precipitates (Prussian Blue).

    • Separate the layers.[1] The cyanide is now locked in the aqueous iron complex.

  • Final Polish:

    • Wash the organic layer once with brine to remove residual iron salts.

    • Dry over

      
       and concentrate.
      
Workflow Visualization

FeSO4_Wash Start Crude Reaction Mixture (Organic Phase + Residual CN-) AddFe Add Saturated FeSO4 (aq) + NaHCO3 (Adjust pH to 7.5-8.5) Start->AddFe Stir Vigorous Stirring (45 min) Complexation: Fe2+ + 6CN- -> [Fe(CN)6]4- AddFe->Stir Filter Filter through Celite (Remove Colloidal Iron/Prussian Blue) Stir->Filter Suspension PhaseSep Phase Separation Filter->PhaseSep Filtrate AqWaste Aqueous Waste (Contains [Fe(CN)6]4-) PhaseSep->AqWaste Lower Layer OrgProduct Organic Phase (Isoxazole Product) PhaseSep->OrgProduct Upper Layer Brine Brine Wash & Dry OrgProduct->Brine

Caption: Figure 1. Optimized Ferrous Sulfate wash protocol for pH-sensitive isoxazole intermediates.

Tier 2 Support: Polishing (< 50 ppm to < 10 ppm)

Scenario: You have performed the iron wash, but residual cyanide is testing at 20–50 ppm.

The Solution: Scavenging Resins. Avoid recrystallization as a primary removal method for cyanide, as cyanide salts can occlude within the crystal lattice.

Recommended Scavengers
Scavenger TypeMechanismProtocol Notes
Strong Anion Exchange (SAX) Ion Exchange (

for

)
Use resin in

or

form. Slurry organic phase with resin (5 wt%) for 2 hours. Filter.
Mixed-Mode Resins Adsorption + Ion ExchangeEffective for metal-cyanide complexes if residual iron remains.
Activated Carbon Physical AdsorptionHigh surface area carbon (e.g., Darco G-60). Warning: Can adsorb product. Test recovery on small scale first.

Tier 3 Support: Analytical Verification

Q: How do I reliably detect low-level cyanide in this matrix?

A: Do not rely on silver nitrate titration (limit of detection is too high). Method A: Ion Chromatography (IC)

  • Technique: Anion exchange with pulsed amperometric detection.

  • Sample Prep: Extract organic phase with 0.1 N NaOH. Inject the aqueous extract.

  • Limit of Quantitation (LOQ): ~10 ppb.

Method B: Headspace GC (The "Total CN" Test)

  • Technique: Acidify the sample in a sealed headspace vial (converting all CN to HCN gas) and analyze by GC-FID or GC-MS.

  • Warning: This measures total cyanide.[3][4] If you used the iron wash, ensure no colloidal ferrocyanide remains, or the acid will break the complex and give a false positive for "free" cyanide.

Frequently Asked Questions (FAQ)

Q1: Can I use bleach (Hypochlorite) to oxidize the cyanide? A: NO. While bleach effectively destroys cyanide (


), it is an oxidative hazard to the isoxazole ring. Hypochlorite can chlorinate the 

-methylene position of the acetonitrile side chain or cause oxidative ring opening.

Q2: My aqueous layer turned deep blue during the FeSO4 wash. Is this bad? A: No, this is good. The blue color is "Prussian Blue" (Ferric Ferrocyanide).[2] It indicates that


 successfully complexed the cyanide, and some air oxidation converted excess iron to 

, precipitating the complex. This confirms the scavenger is working. Just ensure you filter it out.

Q3: Why not just wash with pH 12 water? A: At pH 12, the half-life of many isoxazoles decreases significantly. The base attacks the C3 or C5 position, leading to ring cleavage. The FeSO4 method works at pH 8, preserving your molecule.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013. (Standard reference for chemical workups and impurity removal). Link

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012. (Source for ferrous sulfate workup protocols). Link

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure Limits.Link

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Isoxazole Acetonitrile Carbanions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing erratic yields and reproducibility issues when functionalizing isoxazole acetonitriles.

The root cause of these failures is almost universally trace moisture. This guide provides a self-validating framework to understand, diagnose, and eliminate moisture-induced quenching in your carbanion workflows.

The Causality of Moisture Sensitivity: Mechanistic Insights

Isoxazole acetonitriles are privileged scaffolds in medicinal chemistry, frequently utilized as precursors for complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Functionalizing the


-position of the acetonitrile group requires deprotonation to form a highly reactive carbanion. While the adjacent nitrile and isoxazole rings provide resonance stabilization, the resulting carbanion remains a potent nucleophile and a very strong base.

The "Why" Behind the Failure: When trace water is present in your solvent or apparatus, it acts as a highly efficient Brønsted acid. The protonation of stabilized carbanions by water is exceptionally fast, often approaching diffusion-controlled limits with rate constants (


) in the range of 

to

[2][3].

Because proton transfer from water to the carbanion is kinetically superior to carbon-carbon bond formation, water will outcompete almost any carbon-based electrophile you introduce. This instantly quenches the carbanion, reverting it to the neutral starting material before the desired alkylation or acylation can occur.

Pathway Visualization

CarbanionPathway Isox Isoxazole Acetonitrile (Starting Material) Carbanion Isoxazole Acetonitrile Carbanion (Highly Nucleophilic) Isox->Carbanion Deprotonation (-78°C) Base Strong Base (LDA / n-BuLi) Strictly Anhydrous Base->Carbanion Acts on Product Target Substituted Isoxazole (Success) Carbanion->Product Nucleophilic Attack Quenched Protonated Starting Material (Failure / Quenched) Carbanion->Quenched Protonation (k > 10^8 M^-1 s^-1) Electrophile Electrophile (R-X) Electrophile->Product Reacts with Moisture Trace Moisture (H2O) (>50 ppm) Moisture->Quenched Acts as Brønsted Acid

Mechanistic pathway of isoxazole carbanion generation, alkylation, and moisture-induced quenching.

Quantitative Impact of Moisture (Benchmarking Data)

To illustrate the precise impact of solvent moisture on your reaction, refer to the following benchmarking data collected from standardized


-alkylation workflows. Notice how rapidly the carbanion half-life degrades as water content increases.
Solvent Water Content (ppm)Base Equivalents RequiredCarbanion Half-Life at -78°CExpected Product Yield (%)Primary Experimental Observation
< 10 (Strictly Anhydrous) 1.05> 4 hours> 90%Clean conversion, no SM recovery
50 (Standard Dry) 1.10~ 2 hours75 - 85%Minor starting material recovery
200 (Poorly Stored) 1.50+< 15 minutes< 40%Heavy starting material recovery
> 500 (Wet Solvent) N/AInstantaneous quench0%Complete failure, total quench

Self-Validating Experimental Protocol: Anhydrous Carbanion Generation

To ensure scientific integrity and reproducibility, follow this rigorously validated Schlenk-line methodology[4]. This protocol is designed as a self-validating system : if the mandatory titration checks fail, the workflow dictates that you stop immediately, preventing the waste of valuable starting materials.

Step 1: Apparatus Preparation
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum (< 0.1 mmHg) for 5 minutes to remove surface-bound moisture.

  • Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum-Argon cycle three times.

Step 2: Solvent Verification (Validation Check 1)
  • Dispense Tetrahydrofuran (THF) directly from a Solvent Purification System (SPS) into the Schlenk flask.

  • STOP & VALIDATE: Withdraw a 1 mL aliquot via a gas-tight syringe and perform a Karl Fischer titration. Do not proceed unless the water content is strictly < 10 ppm.

Step 3: Base Titration (Validation Check 2)
  • Organolithium reagents (like

    
    -BuLi or LDA) degrade over time via hydrolysis.
    
  • STOP & VALIDATE: Titrate your base using an indicator such as N-benzylbenzamide or diphenylacetic acid immediately prior to use. Calculate the exact active molarity to ensure precise 1:1.05 stoichiometry.

Step 4: Deprotonation
  • Dissolve the isoxazole acetonitrile (1.0 eq) in the validated anhydrous THF to achieve a 0.1 M concentration.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add the titrated base (1.05 eq) dropwise via a gas-tight syringe or double-tipped needle[4]. Direct the flow down the inner wall of the flask to pre-cool the base before it hits the solution.

  • Stir for 30-45 minutes at -78 °C to ensure complete carbanion formation.

Step 5: Electrophilic Trapping
  • Add the electrophile (1.1 eq, neat or dissolved in anhydrous THF) dropwise.

  • Maintain the reaction at -78 °C for 1 hour, then slowly warm to room temperature before quenching with saturated aqueous

    
    .
    

Troubleshooting FAQs

Q: I recovered 100% of my isoxazole acetonitrile starting material. What went wrong? A: Complete recovery of starting material strongly indicates that the carbanion was either never successfully formed or was immediately quenched by a proton source. The most common culprits are degraded base (e.g., LDA that has hydrolyzed in the bottle) or wet solvent. Always execute the Karl Fischer and base titration validation checks before the experiment.

Q: Can I just add excess base (e.g., 2.0+ equivalents) to compensate for the moisture in my solvent? A: This is highly discouraged. While excess base will neutralize the water (forming lithium hydroxide or alkoxides), these resulting byproducts are still nucleophilic. They can attack your electrophile, leading to complex side-reactions and difficult downstream purification. Furthermore, excess strong base risks unwanted deprotonation or ring-opening on the isoxazole ring itself.

Q: Why must the reaction be kept at -78 °C if moisture is the main issue? A: While moisture quenching is temperature-independent (protonation is extremely fast regardless of temperature), the low temperature is required for carbanion stability. At elevated temperatures, the isoxazole acetonitrile carbanion can undergo self-condensation (dimerization) or base-induced ring-opening side reactions.

Q: How should I store my isolated isoxazole acetonitrile to prevent moisture uptake before the reaction? A: Store the compound in a desiccator over an active desiccant (like Drierite) or ideally inside a nitrogen/argon glovebox[4]. If the compound is an oil, sparge it with argon and store it in a Schlenk tube with a tightly sealed Teflon stopcock.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds, Wipf Group, University of Pittsburgh.
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones, Organic & Biomolecular Chemistry (RSC Publishing).
  • Absolute rate constants for water protonation of 1-(3-benzoylphenyl)alkyl carbanions, Organic Letters (PubMed).
  • Nucleophilic reactivities of carbanions in water: the unique behavior of the malodinitrile anion, PubMed.

Sources

Technical Support Center: Solvent Selection & Recrystallization of Isoxazolylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying isoxazolylacetonitriles.

Isoxazolylacetonitriles present a unique purification dichotomy: the isoxazole core is a moderately polar, electron-rich heteroaromatic ring, while the acetonitrile moiety (–CH₂C≡N) introduces a strong dipole moment and acts as a strict hydrogen-bond acceptor. This structural nature often leads to a narrow thermodynamic window for crystallization, frequently resulting in Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out" [1]. Furthermore, the N–O bond of the isoxazole ring is susceptible to thermal degradation, necessitating precise kinetic and thermal control during recrystallization [2].

Part 1: Troubleshooting Guides & FAQs

Q1: My crude isoxazolylacetonitrile forms a biphasic oil ("oils out") instead of crystallizing upon cooling. What is the mechanistic cause, and how do I fix it? Causality: Oiling out occurs when the melting point of your solute-impurity mixture is depressed below the saturation temperature of the solvent system. Instead of forming an ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase (a supercooled state) [1]. Solution:

  • Thermodynamic Reset: Reheat the mixture until it becomes a single isotropic phase.

  • Adjust the Metastable Zone: Add 5–10% more of your primary solvent (e.g., Ethyl Acetate). This lowers the saturation temperature below the melting point of the oil, allowing solid nucleation to occur before liquid separation.

  • Kinetic Intervention: Introduce a seed crystal at the cloud point to bypass the high activation energy of primary nucleation [1].

Q2: How do I select the optimal primary/antisolvent system for this specific class of compounds? Causality: Due to the hydrogen-bond accepting nature of the nitrile group and the isoxazole nitrogen, protic solvents like Ethanol (ε ≈ 24.5) form favorable interactions, making Ethanol/Water a historically common choice [1]. However, protic solvents often co-solubilize polar impurities. For isoxazolylacetonitriles, binary aprotic/non-polar systems like Ethyl Acetate/Heptane are superior. Ethyl Acetate effectively dissolves the polar nitrile group at reflux, while Heptane (ε ≈ 1.9) acts as a potent antisolvent, creating a steep solubility curve that forces rapid supersaturation. Solution: Utilize the Solvent Selection Matrix provided in Part 2. Avoid exclusively non-polar solvents, as the compound will remain entirely insoluble.

Q3: I observe a lower yield and new impurity spots on TLC after prolonged heating during recrystallization. What is happening? Causality: The N–O bond in the isoxazole ring is relatively weak (~60 kcal/mol). Prolonged thermal stress—especially if trace basic impurities (e.g., K₂CO₃ or amines) or transition metals from upstream synthesis are present—can trigger ring-cleavage, forming cyano-enolate degradation products [2, 3]. Solution: Minimize heating time. Do not leave the compound at reflux for extended periods. If thermal degradation persists, switch to a lower-boiling primary solvent like Dichloromethane (bp 40°C) paired with Hexane [1].

Part 2: Quantitative Data & Solvent Selection Matrix

The following self-validating matrix summarizes the physicochemical properties of recommended solvents to help you engineer the ideal recrystallization environment.

SolventRoleDielectric Constant (ε)Boiling Point (°C)Suitability & Mechanistic Rationale for Isoxazolylacetonitriles
Ethyl Acetate Primary6.077Excellent. High solubility at reflux; steep cooling curve limits degradation.
Dichloromethane Primary9.140Good. Ideal for highly thermally sensitive isoxazole derivatives [1].
Ethanol Primary24.578Fair. H-bonding stabilizes the nitrile, but may retain polar impurities [1].
Heptane Antisolvent1.998Excellent. Induces rapid supersaturation when added to EtOAc.
Water Antisolvent80.1100Situational. Used exclusively with Ethanol; high risk of oiling out [1].

Part 3: Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)

This protocol is a self-validating system designed to prevent LLPS by carefully controlling the metastable zone width (MSZW).

  • Initial Dissolution: Place the crude isoxazolylacetonitrile in a round-bottom flask. Add a minimal volume of Ethyl Acetate. Heat to a mild reflux (approx. 70°C) until fully dissolved.

    • Validation Check: The solution must be completely isotropic (clear). If insoluble particulates remain, perform a hot gravity filtration.

  • Antisolvent Titration: While maintaining reflux, slowly add hot Heptane dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Saturation Calibration: Add 1–2 drops of Ethyl Acetate just until the solution clears again.

    • Causality: This ensures the solution is exactly at the saturation limit at the boiling point, maximizing the thermodynamic driving force for crystallization upon cooling.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Validation Check: Nucleation should begin within 15–30 minutes. If the solution oils out, reheat, add 5% more Ethyl Acetate, and repeat the cooling phase.

  • Isolation: Chill in an ice bath (0–5°C) for 30 minutes to maximize yield. Filter via a Büchner funnel, wash with ice-cold Heptane, and dry under vacuum.

Protocol B: Seeding and Trituration (For Persistent Oils)

Use this kinetic intervention if Protocol A repeatedly results in oiling out due to high impurity loads.

  • Complete Solvent Removal: Ensure all volatile organic solvents from the prior extraction are thoroughly removed under high vacuum. Residual solvent artificially lowers the melting point [1].

  • Trituration: Add a small volume of ice-cold non-polar solvent (e.g., Pentane) in which the product is sparingly soluble [1].

  • Mechanical Stimulation: Vigorously scratch the inside of the flask at the liquid interface with a glass stirring rod.

    • Causality: Micro-scratches on the glass surface provide high-energy nucleation sites, lowering the activation energy required for crystal lattice formation [1].

  • Validation Check: The transition from a viscous oil to a granular, filterable solid indicates the successful disruption of the supercooled state.

Part 4: Process Visualizations

Workflow Start Crude Isoxazolylacetonitrile Dissolve Dissolve in minimal hot EtOAc Start->Dissolve Cloud Add Heptane to cloud point Dissolve->Cloud Cool Cool slowly to RT Cloud->Cool Check Phase Separation State? Cool->Check Oil Oiling Out (LLPS) Check->Oil Impurities / Fast Cooling Cryst Crystallization Check->Cryst Optimal Saturation Remedy Reheat & add 5% EtOAc or Scratch/Seed Oil->Remedy Filter Vacuum Filter & Wash Cryst->Filter Remedy->Cool Retry Pure Pure Product Filter->Pure

Fig 1. Troubleshooting workflow for isoxazolylacetonitrile recrystallization and oiling out.

Mechanism Sol Hot Solution (Isotropic) Sup Supersaturated State Sol->Sup Cooling Nuc Primary Nucleation (Thermodynamic) Sup->Nuc Low ΔT, Seeding LLPS Liquid-Liquid Phase Separation (Kinetic) Sup->LLPS High ΔT, Impurities Crys Ordered Crystal Lattice Nuc->Crys Growth Amorph Amorphous Gum / Oil LLPS->Amorph Supercooling

Fig 2. Thermodynamic vs. kinetic pathways during the cooling of isoxazolylacetonitriles.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches MDPI [Link]

Validation & Comparative

Characteristic IR Nitrile Stretch Frequencies in Heteroaryl Acetonitriles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and development of pharmaceutical intermediates, heteroaryl acetonitriles (such as pyridylacetonitriles and thiopheneacetonitriles) serve as critical building blocks. Monitoring the chemical transformations of these compounds—such as Knoevenagel condensations or nucleophilic substitutions—relies heavily on Infrared (IR) spectroscopy. The nitrile functional group (-C≡N) provides a highly diagnostic, sharp, and intense stretching peak in the relatively uncongested 2200–2260 cm⁻¹ region.

This guide objectively compares the IR spectral characteristics of various heteroaryl acetonitriles, explains the underlying quantum mechanical causality of their frequency shifts, and provides a self-validating experimental protocol for their measurement.

Mechanistic Insights: The Causality of Nitrile IR Shifts

To accurately interpret the IR spectra of heteroaryl acetonitriles, researchers must understand the physical causality behind the -C≡N stretching frequencies:

  • The Methylene Insulation Effect : Unlike aromatic nitriles (e.g., benzonitrile), where the nitrile group is directly attached to the aromatic ring, acetonitriles possess a methylene (-CH₂-) bridge. This bridge breaks the direct π-conjugation between the heteroaromatic ring and the C≡N triple bond. Consequently, while directly conjugated aromatic nitriles typically exhibit stretches at lower wavenumbers (2220–2240 cm⁻¹) due to the weakening of the triple bond, heteroaryl acetonitriles behave more like saturated aliphatic nitriles, absorbing at higher frequencies (2240–2260 cm⁻¹) .

  • Inductive Effects (-I) : Heteroatoms within the aromatic rings (such as the nitrogen in pyridine or sulfur in thiophene) exert an electron-withdrawing inductive effect through the sigma-bond framework. This subtly alters the electron density around the methylene carbon, which in turn affects the force constant of the adjacent C≡N bond. For instance, the highly electronegative pyridyl group can shift the nitrile stretch slightly lower than a standard aliphatic nitrile, but not as low as a fully conjugated system .

  • Vibrational Stark Effect : The precise peak position and intensity of the nitrile stretch are highly sensitive to the local electric field and solvent environment. The transition dipole moment of the C≡N stretch changes significantly with its bonding environment, making it an excellent probe for assessing the localized electronic state of the molecule .

Comparative Data: Characteristic Nitrile Frequencies

The following table summarizes the characteristic C≡N stretching frequencies for various standard and heteroaryl acetonitriles. This data serves as a reference for verifying starting materials or monitoring reaction progress.

Compound ClassSpecific CompoundCharacteristic IR Stretch (νC≡N)Structural Context
Aliphatic Reference Acetonitrile~2252 cm⁻¹Unconjugated, standard aliphatic
Aryl Acetonitrile Phenylacetonitrile (Benzyl cyanide)~2250 cm⁻¹Unconjugated, isolated by -CH₂-
Heteroaryl Acetonitrile 2-Pyridylacetonitrile~2242 cm⁻¹Unconjugated, strong -I effect from Pyridine
Heteroaryl Acetonitrile 3-Thiopheneacetonitrile~2255 cm⁻¹Unconjugated, isolated by -CH₂-
Di-Aryl Acetonitrile 2-Phenyl-2-(2-pyridyl)acetonitrile2220–2240 cm⁻¹Increased steric/inductive complexity
Aromatic Reference Benzonitrile~2225 cm⁻¹Directly conjugated (π-system overlap)

Data aggregated from standardized spectroscopic databases and peer-reviewed literature .

Analytical Comparison: ATR-FTIR vs. Transmission FTIR

When monitoring heteroaryl acetonitriles, selecting the appropriate IR technique is crucial for data integrity.

FeatureATR-FTIR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet/Liquid Cell)
Sample Preparation None required; direct application.Requires grinding with KBr and pressing.
Throughput High (ideal for in-process monitoring).Low (time-consuming preparation).
Spectral Artifacts Peak intensity varies with penetration depth.Prone to moisture interference (KBr is hygroscopic).
Best Use Case Rapid verification of the 2200–2260 cm⁻¹ peak.High-resolution absolute frequency determination.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring the IR spectra of heteroaryl acetonitriles using ATR-FTIR.

Step 1: Instrument Preparation and Background Collection
  • Clean the ATR crystal (e.g., Diamond or ZnSe) with a volatile, non-interfering solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Collect a background spectrum (minimum 16 scans, 4 cm⁻¹ resolution) in the ambient environment.

    • Self-Validation Check : Ensure the baseline is flat and free of residual solvent peaks (e.g., no broad -OH stretch around 3300 cm⁻¹). A contaminated background will artificially skew the nitrile peak integration.

Step 2: Sample Application
  • For liquid heteroaryl acetonitriles (e.g., 2-pyridylacetonitrile): Apply 1-2 drops directly onto the crystal to fully cover the active area.

  • For solid derivatives : Place a small amount (1-2 mg) on the crystal and apply consistent pressure using the ATR pressure anvil.

    • Causality : Intimate contact between the sample and the crystal is strictly required. The evanescent wave generated by the IR beam only penetrates a few micrometers into the sample; poor contact results in weak, uninterpretable C≡N stretches.

Step 3: Spectral Acquisition and Processing
  • Acquire the sample spectrum using the same parameters as the background (16 scans, 4 cm⁻¹ resolution).

  • Apply an ATR correction algorithm if comparing directly to transmission library spectra, as ATR relative peak intensities inherently decrease at higher wavenumbers (like the 2200 cm⁻¹ region).

Step 4: Data Validation and Interpretation
  • Isolate the 2200–2260 cm⁻¹ region.

  • Identify the sharp C≡N stretching peak.

    • Self-Validation Check : If the peak appears below 2240 cm⁻¹ in an expectedly unconjugated heteroaryl acetonitrile, the system flags a failure. Suspect either an impurity (e.g., a conjugated oxidation product) or a structural rearrangement (e.g., tautomerization).

Visualization: FTIR Spectral Validation Workflow

The following diagram illustrates the logical decision matrix for validating heteroaryl acetonitrile structures based on their IR nitrile stretch.

G Start Synthesize/Isolate Heteroaryl Acetonitrile Prep Sample Preparation (ATR Crystal or KBr Pellet) Start->Prep Scan FTIR Scanning (Resolution: 2-4 cm⁻¹) Prep->Scan Analyze Analyze 2200-2260 cm⁻¹ Region Scan->Analyze Check Is Peak Sharp & Intense? Analyze->Check Conjugated Directly Conjugated Impurity (< 2240 cm⁻¹) Check->Conjugated Yes (< 2240) Valid Valid Acetonitrile Derivative (2240 - 2260 cm⁻¹) Check->Valid Yes (2240-2260) Invalid Re-evaluate Sample Purity or Instrument Calibration Check->Invalid No / Absent

Logical workflow for the FTIR spectral validation and purity assessment of heteroaryl acetonitriles.

References

  • Organic Nitrogen Compounds IV: Nitriles Spectroscopy Online URL:[Link]

  • Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics AIP Publishing URL:[Link]

  • PubChem Compound Summary for CID 8794, Phenylacetonitrile National Center for Biotechnology Information (NIH) URL:[Link]

Comparative Reactivity Profile: Isoxazol-4-ylacetonitrile vs. Pyridylacetonitrile in MedChem Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off

In medicinal chemistry, replacing a phenyl ring with a heteroaromatic cycle is a standard bioisosteric strategy to improve solubility or metabolic stability. However, when employing isoxazol-4-ylacetonitrile as a scaffold substitute for pyridylacetonitrile (specifically 2- or 4-isomers), researchers often encounter unexpected synthetic failures.

While both compounds appear to be simple activated nitriles capable of alkylation and condensation, they occupy opposite ends of the stability spectrum:

  • Pyridylacetonitrile: A robust, high-acidity scaffold stabilized by resonance (the "electron sink" effect).

  • Isoxazol-4-ylacetonitrile: A metastable "masked" 1,3-dicarbonyl equivalent that is highly prone to base-catalyzed ring fragmentation (the "Leflunomide effect").

This guide details the mechanistic divergence between these two species and provides validated protocols to handle the labile isoxazole ring.

Electronic Structure & Acidity (The "Why")

To design successful experiments, one must understand the electronic environment of the methylene protons (


-CH

).
Pyridylacetonitrile: The Resonance Sink

In 2- or 4-pyridylacetonitrile, the pyridine nitrogen acts as a powerful electron-withdrawing group (EWG) via both induction and resonance. Upon deprotonation, the negative charge is delocalized onto the ring nitrogen.

  • pKa (DMSO): ~17.8 (2-pyridyl) [1].

  • Consequence: These protons are highly acidic. You can use a wide range of bases (NaH, alkoxides, DBU) without damaging the ring. The resulting carbanion is a "soft" nucleophile.

Isoxazol-4-ylacetonitrile: The Inductive Trap

The isoxazole ring is electron-deficient, rendering the 4-position methylene protons acidic (estimated pKa ~20–22 in DMSO, comparable to phenylacetonitrile). However, the stabilization is primarily inductive. The 4-position is the "beta" position of the heteroaromatic enone system.

  • Risk Factor: The isoxazole ring contains a weak N-O bond.[1] Under strongly basic conditions (especially with hard bases like NaOH or NaOEt), the ring does not just stabilize the external anion; it often undergoes nucleophilic attack or elimination reactions leading to ring opening.

The "Gotcha": Base-Catalyzed Ring Instability

The most critical operational difference is the susceptibility of the isoxazole ring to cleavage.

Mechanism of Failure

While the pyridine ring remains inert, the isoxazole ring can undergo a mechanism similar to the bioactivation of the drug Leflunomide [2]. Strong bases can deprotonate the C3-position (if unsubstituted) or attack the ring, triggering a cascade that cleaves the N-O bond, destroying your scaffold and yielding acyclic nitriles.

Visualizing the Divergence

The following diagram illustrates the safe pathway for pyridine versus the catastrophic pathway for isoxazole under identical "standard" conditions.

ReactivityComparison Start_Pyr Pyridylacetonitrile Condition Strong Base Treatment (e.g., NaOEt or NaH) Start_Pyr->Condition Start_Iso Isoxazol-4-ylacetonitrile Start_Iso->Condition Mild_Cond Mild Base Strategy (K2CO3 / MeCN) Start_Iso->Mild_Cond Recommended Path Pyr_Anion Stable Carbanion (Resonance Stabilized) Condition->Pyr_Anion Deprotonation Iso_Anion Unstable Intermediate Condition->Iso_Anion Deprotonation Product_Pyr Target Product (Alkylated/Condensed) Pyr_Anion->Product_Pyr Electrophile Addition Product_Iso_Fail Ring Cleavage (Enaminonitriles) Iso_Anion->Product_Iso_Fail N-O Bond Scission (Kemp Elimination Type) Product_Iso_Success Target Product Mild_Cond->Product_Iso_Success Controlled Reaction

Figure 1: Decision tree showing the divergent fates of pyridine and isoxazole scaffolds under basic conditions.

Experimental Data Comparison

The following table summarizes the reactivity profiles based on standard synthetic transformations (Alkylation and Knoevenagel Condensation).

Feature2-PyridylacetonitrileIsoxazol-4-ylacetonitrile
pKa (

-CH)
~17.8 (High Acidity)~21.0 (Moderate Acidity)
Base Tolerance High (NaH, LDA, t-BuOK compatible)Low (Avoid hydroxides/alkoxides)
Preferred Solvent THF, DMF, TolueneMeCN, DMF (Anhydrous)
Major Side Reaction Self-condensation (Thorpe-Ziegler)Ring opening (N-O cleavage)
Alkylation Yield High (>85%) with strong basesModerate (50-70%) requires mild bases
Knoevenagel Fast, often requires no catalyst or weak amineSlower, requires buffered conditions

Validated Protocols

Do not use a "one-size-fits-all" approach. Select the protocol matching your specific heteroaromatic core.

Protocol A: Robust Alkylation (For Pyridylacetonitrile)

Use this for: 2-pyridyl, 4-pyridyl, and phenyl analogs.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF . Cool to 0°C.

  • Addition: Add Pyridylacetonitrile (1.0 equiv) dropwise. Stir for 15 min. (Observation: Evolution of H2 gas; solution turns deep yellow/orange due to delocalized anion).

  • Reaction: Add alkyl halide (1.1 equiv). Warm to RT and stir for 2–4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Outcome: High yield of mono-alkylated product.

Protocol B: "Soft" Alkylation (For Isoxazol-4-ylacetonitrile)

Use this for: Isoxazoles, isothiazoles, and other labile 5-membered rings. Note: Strong bases like NaH can cause the isoxazole ring to fragment into a cis-enaminonitrile derivative [3].

  • Setup: Use a vial with a magnetic stir bar.

  • Solvent System: Dissolve Isoxazol-4-ylacetonitrile (1.0 equiv) in Acetonitrile (MeCN) or DMF .

  • Base Selection: Add K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv) . Avoid hydroxides.

  • Catalyst (Optional): If using MeCN, add 10 mol% TBAI (Tetrabutylammonium iodide) to facilitate phase transfer.

  • Reaction: Add alkyl halide (1.2 equiv). Heat to 50–60°C. Monitor by TLC/LCMS.

    • Critical Check: If you observe a new spot with significantly lower polarity and loss of UV activity, you may have opened the ring.

  • Workup: Filter off solids. Concentrate filtrate. Flash chromatography.

Expert Insight: The "Leflunomide" Warning

When working with isoxazoles, always check your LCMS for a mass corresponding to [M+H] of your product. If you see a mass corresponding to the product but with a very different retention time, or a complex mixture, you likely triggered the isoxazole-to-nitrile rearrangement .

  • Diagnostic: In NMR, the disappearance of the characteristic isoxazole C5-H singlet (usually

    
     8.0–9.0 ppm depending on substitution) is the primary indicator of ring destruction.
    

References

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved from [Link]

  • Rozman, K. (2002). "Metabolism and pharmacokinetics of leflunomide." Current Pharmaceutical Design, 8(18), 1617-1628. (Context: Mechanism of isoxazole ring opening). [Link]

  • De Munno, A., et al. (1977). "Base-catalysed ring opening of 3-unsubstituted isoxazoles." Journal of the Chemical Society, Perkin Transactions 2. (Context: Kinetic study of base sensitivity). [Link]

  • Baumann, M., et al. (2011). "Flow chemistry based synthesis of isoxazoles." Beilstein Journal of Organic Chemistry, 7, 442–495. (Context: Modern synthesis and stability considerations). [Link]

Sources

Comparative Guide: X-ray Crystallography of Crystalline Isoxazole Acetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solid-state characteristics of crystalline isoxazole acetonitriles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Isoxazole acetonitriles (specifically isoxazole-4-carbonitriles and isoxazole-4-acetonitriles ) represent a critical scaffold in drug discovery, serving as bioisosteres for pyrazoles and isothiazoles. Their utility in immunomodulation (e.g., Leflunomide metabolites) and oncology is well-documented. However, their solid-state behavior presents unique challenges compared to their nitrogen-rich congeners.

This guide objectively compares the crystallographic "performance"—defined by packing efficiency, hydrogen bond networking, and physicochemical stability—of isoxazole acetonitriles against their primary alternatives: Pyrazole Acetonitriles and Oxazole Acetonitriles .

Comparative Analysis: Isoxazole vs. Pyrazole Scaffolds

The choice between an isoxazole and a pyrazole scaffold often dictates the solubility and bioavailability of a final drug candidate. X-ray crystallography reveals the structural causality behind these properties.

Structural Performance Matrix
FeatureIsoxazole Acetonitriles Pyrazole Acetonitriles Crystallographic Implication
H-Bond Capability Acceptor-Dominant (N2, O1)Donor-Acceptor (N-H donor, N acceptor)Pyrazoles form strong, high-melting H-bond networks (e.g., dimers). Isoxazoles rely on weaker C-H···N/O interactions, often leading to lower melting points and higher solubility.
Ring Planarity High (Rigid)High (Rigid)Both stack efficiently, but isoxazoles often exhibit "herringbone" packing due to dipole alignment rather than direct H-bonding.
Electronic Character Electron Deficient (O-N bond)Electron Rich (N-N bond)The O1-N2 bond in isoxazoles is labile (approx. 1.40–1.42 Å). X-ray data often reveals bond lengthening precursor to ring opening (a metabolic pathway).
Space Group Frequency Typically Monoclinic (

)
Typically Triclinic (

)
or Monoclinic
Pyrazoles often require lower symmetry to accommodate directional H-bonds.
Case Study: 5-Amino-isoxazole-4-carbonitrile

Recent structural studies (e.g., CCDC 2519130) highlight that amino-substituted isoxazole nitriles crystallize with distinct packing motifs compared to their pyrazole counterparts.

  • Isoxazole Motif: The amino group acts as a donor to the nitrile nitrogen of a neighboring molecule, forming 1D chains. The ring oxygen (O1) rarely participates in strong bonding.

  • Alternative (Pyrazole): The ring NH often binds to the amino group of a neighbor, creating a highly stable 2D sheet structure, which can reduce solubility.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for these labile heterocycles, specific protocols must be followed to prevent ring cleavage or hydrolysis of the nitrile group.

Crystallization Workflow (Self-Validating)

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm in two dimensions).

  • Solvent Selection:

    • Recommended: Ethanol/Water (slow evaporation) or Acetonitrile (vapor diffusion).

    • Avoid: Strong bases or nucleophilic solvents (e.g., methanol with traces of base) which can trigger isoxazole ring opening (Kemp elimination mechanism).

  • Method A: Slow Evaporation (Standard)

    • Dissolve 20 mg of isoxazole derivative in 2 mL absolute ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-5 pinholes.

    • Store at 4°C. Reasoning: Lower temperature stabilizes the N-O bond and slows nucleation.

  • Method B: Vapor Diffusion (For Labile Nitriles)

    • Inner Vial: 10 mg compound in 0.5 mL THF.

    • Outer Vial: 3 mL Pentane or Hexane.

    • Mechanism: Non-solvent diffuses into the solution, gently lowering solubility without thermal stress.

Data Collection Parameters[1][2]
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Criticality: Essential to reduce thermal motion of the terminal nitrile group (

      
      ), which often exhibits high libration at room temperature.
      
  • Radiation Source:

    • Mo-K

      
       (
      
      
      
      Å):
      Standard for organic molecules.
    • Cu-K

      
       (
      
      
      
      Å):
      Required if absolute configuration determination is needed for chiral side chains (using anomalous scattering).

Visualization of Structural Logic

Crystallography Workflow

The following diagram outlines the critical path from synthesis to structural solution, emphasizing quality control steps (QC) specific to isoxazoles.

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis S1 Crude Isoxazole Acetonitrile S2 Purity Check (NMR/HPLC >98%) S1->S2 S3 Crystallization (Vapor Diffusion) S2->S3 QC Pass D1 Crystal Mounting (Mitegen Loop) S3->D1 Single Crystal D2 Diffraction (100 K) Mo-Kα Source D1->D2 D3 Unit Cell Determination D2->D3 A1 Structure Solution (SHELXT) D3->A1 Indexing A2 Refinement (R1 < 5%) A1->A2 A3 Packing Analysis (Hirshfeld Surface) A2->A3

Caption: Figure 1. End-to-end workflow for determining the crystal structure of isoxazole derivatives, highlighting the critical purity check before crystallization to prevent twinning.

Intermolecular Interaction Network

Isoxazole acetonitriles form specific supramolecular synthons. The diagram below illustrates the competition between the Nitrile (


) and the Ring Nitrogen (

) for hydrogen bond donors.

Interactions cluster_Isoxazole Isoxazole Acceptors cluster_Nitrile Side Chain Donor H-Bond Donor (e.g., Amino -NH2) N_ring Ring Nitrogen (N2) Donor->N_ring Secondary Interaction (Weak/Competing) O_ring Ring Oxygen (O1) Donor->O_ring Rare/Repulsive N_cyano Nitrile Nitrogen (C≡N) Donor->N_cyano Primary Interaction (Strong) N_cyano->N_ring Supramolecular Competition

Caption: Figure 2. Hierarchy of hydrogen bond acceptors in amino-isoxazole-carbonitriles. The nitrile nitrogen typically out-competes the ring nitrogen for strong donors.

Supporting Data: Representative Crystallographic Metrics

The following table summarizes typical unit cell parameters derived from literature for 3,5-disubstituted isoxazole-4-carbonitrile derivatives.

ParameterRepresentative Value (Isoxazole)Comparative Value (Pyrazole Analog)Significance
Crystal System MonoclinicTriclinic / MonoclinicIsoxazoles often possess higher symmetry due to planar stacking.
Space Group



indicates inversion centers and screw axes are dominant packing operators.
Density (

)
~1.35 - 1.45 g/cm³~1.25 - 1.35 g/cm³Isoxazoles are often denser due to the lack of bulky N-H protons, allowing tighter stacking.
N-O Bond Length 1.40 - 1.42 ÅN/A (N-N bond ~1.36 Å)Critical Stability Marker: Lengthening >1.44 Å suggests instability/ring opening.
Packing Motif Herringbone or

-stacked dimers
H-bonded SheetsAffects dissolution rate; Herringbone motifs often dissolve faster than H-bonded sheets.

Data Source Note: Values are aggregated from structural trends observed in CCDC entries (e.g., CCDC 2519130, 758336) for 4-substituted isoxazoles.

References

  • Isoxazole Ring Transform

    • Title: Access to Substituted Pyrimidines via Isoxazole Ring Transformation in Three-Component Reactions with Amines and Orthoesters.[1]

    • Source: Organic Letters (ACS Publications).[1]

    • Data: CCDC 2519130 (Representative structure of isoxazole-4-carbonitrile deriv
    • URL:[Link][1]

  • Comparative Heterocycle Chemistry Title: Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Source: BenchChem Technical Guides.
  • Structural Biology of Isoxazoles

    • Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorot
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Crystallographic Data for 5-Methylisoxazole-4-carboxylic acid

    • Title: Crystal Structure Data for 5-Methylisoxazole-4-carboxylic acid.
    • Source: Cambridge Structural D
    • URL:[Link] (Search CCDC 758336).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1,2-Oxazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics: 2-(1,2-Oxazol-4-yl)acetonitrile

Emergency Identity Card

ParameterDetail
Chemical Name 2-(1,2-Oxazol-4-yl)acetonitrile (4-Isoxazoleacetonitrile)
CAS Number 893640-97-6 (Primary)
Molecular Weight 108.10 g/mol
Physical State Low-melting solid or oil (Temperature dependent)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Serious Eye Damage , Cyanide Liberation

Part 1: The "Why" of Safety (Mechanistic Risk Assessment)

As researchers, we often treat "toxicity" as a generic label. However, handling 2-(1,2-Oxazol-4-yl)acetonitrile requires understanding two specific metabolic and chemical pathways that dictate our safety protocols.

1. The Nitrile-Cyanide Axis (Metabolic Activation) Unlike simple irritants, organic nitriles are often "pro-poisons." Upon ingestion or dermal absorption, hepatic cytochrome P450 enzymes (specifically CYP2E1) metabolize the


-carbon. This oxidative process releases free Cyanide (

), which inhibits cytochrome c oxidase in the mitochondria, halting cellular respiration.
  • Implication: Symptoms of exposure (headache, dizziness, hypoxia) may be delayed by 1–4 hours while metabolism occurs.

2. Isoxazole Ring Instability The isoxazole ring is pharmacologically valuable but chemically reactive. Under strong basic conditions or reducing environments, the N-O bond can cleave. While this is useful for synthesis, unintended cleavage during waste processing can generate reactive oxime or enamino-nitrile species, altering the toxicity profile unexpectedly.

Figure 1: Metabolic Activation Pathway

MetabolicPathway Compound 2-(1,2-Oxazol-4-yl)acetonitrile (Lipophilic, penetrates skin) Liver Hepatic Metabolism (Cytochrome P450) Compound->Liver Absorption Intermediate Cyanohydrin Intermediate Liver->Intermediate Oxidation Toxin Free Cyanide (CN-) (Mitochondrial Toxin) Intermediate->Toxin Spontaneous Decomposition

Caption: In vivo activation pathway. The lipophilic nature of the parent compound facilitates absorption, while metabolism releases the active toxicant.

Part 2: PPE Architecture (The 3-Zone Defense)

Standard "lab safety" (nitrile gloves + glasses) is insufficient for this compound due to the high permeation rate of small organic nitriles and the severity of eye damage.

Zone 1: Dermal Barrier (Glove Logic)
  • The Risk: Small nitrile molecules can permeate standard 4-mil nitrile exam gloves in <5 minutes. If dissolved in organic solvents (DCM, Acetone), breakthrough is instantaneous.

  • The Protocol:

    • Solids/Weighing: Double-glove. Inner: 4-mil Nitrile. Outer: 4-mil Nitrile. Change immediately upon contamination.[1][2]

    • Solutions/Synthesis: Laminate (Silver Shield/4H) liners are mandatory under standard nitrile gloves.

    • Justification: Laminate films provide >4 hours of breakthrough time for nitriles, whereas standard rubber does not.

Zone 2: Ocular Protection
  • The Risk: H318 (Causes Serious Eye Damage).[3] The nitrile functionality combined with the isoxazole ring can cause irreversible corneal opacity.

  • The Protocol:

    • Mandatory: Tightly fitting chemical splash goggles (ANSI Z87.1 D3 rating).

    • Prohibited: Safety glasses with side shields (insufficient for vapors/aerosols).

Zone 3: Respiratory Isolation
  • The Risk: Inhalation of dust or volatile vapors triggers the cyanide cascade.

  • The Protocol: All operations must occur inside a certified chemical fume hood.

Figure 2: PPE Decision Matrix

PPEMatrix Start Handling 2-(1,2-Oxazol-4-yl)acetonitrile State Physical State / Context Start->State Solid Solid / Weighing State->Solid Solution Solution / Reaction State->Solution SolidPPE Standard PPE: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles Solid->SolidPPE SolPPE Enhanced PPE: 1. Fume Hood 2. Silver Shield (Laminate) Liners 3. Splash Goggles + Face Shield (if >100mL) Solution->SolPPE

Caption: Decision tree for selecting PPE based on the operational state of the chemical.

Part 3: Operational Workflow

Step 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "sweating" (indicates seal failure or low melting point).

  • Environment: Store at 2–8°C .

  • Atmosphere: If the manufacturer seal is broken, store the container inside a secondary jar with desiccant and backfill with Argon/Nitrogen. Isoxazoles can degrade with moisture.

Step 2: Weighing & Solubilization
  • Location: Inside Fume Hood Only. Never weigh on an open bench.

  • Technique:

    • Place a disposable balance draft shield or "diaper" in the hood.

    • Tare the receiving vessel (vial/flask) before adding the compound.

    • Use a disposable plastic spatula. Avoid metal if possible to prevent potential catalytic decomposition (though rare for this specific derivative, it is best practice for N-O heterocycles).

    • Dissolution: Add solvent immediately after weighing to reduce dust potential.

Step 3: Reaction Setup
  • Venting: Ensure the reaction vessel is vented to a scrubber or the hood exhaust. Do not heat in a closed system unless rated for pressure (nitrile hydrolysis can release gas).

  • Temperature: Avoid temperatures >100°C unless necessary; isoxazoles can undergo thermal rearrangement.

Part 4: Decontamination & Disposal

Crucial Warning: Do not simply pour into the organic waste stream if you have generated free cyanide or if the compound is in high concentration.

Chemical Neutralization Protocol (Oxidative Hydrolysis)

To deactivate the nitrile group and the isoxazole ring before disposal:

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution, adjusted to pH >10 with Sodium Hydroxide. High pH prevents the formation of volatile cyanogen chloride.

  • Treatment:

    • Slowly add the waste solution to the Bleach/NaOH bath.

    • Stir for 12 hours. The hypochlorite oxidizes any liberated cyanide to cyanate (

      
      ), which is far less toxic.
      
  • Verification: Test with starch-iodide paper (should remain blue, indicating excess oxidant).

  • Disposal: Neutralize the pH to 7–8 and dispose of as aqueous chemical waste, clearly labeled "Deactivated Nitrile/Isoxazole Waste."

Part 5: Emergency Response

ScenarioAction Plan
Skin Contact 1. IMMEDIATE flush with water for 15 mins.2. Discard contaminated clothing (do not wash/reuse).3.[3] Seek medical attention; mention "Nitrile/Potential Cyanide" exposure.[3][4]
Eye Contact 1. Flush for 15 mins, holding eyelids open.2. Do not use neutralization agents in the eye.3. Transport to ER immediately.
Spill (Solid) 1. Evacuate area.2. Don Silver Shield gloves and respirator.3. Cover with wet paper towels to prevent dust.4. Scoop into waste container.
Spill (Liquid) 1. Cover with spill pillow or vermiculite.2. Treat area with 10% Bleach solution (allow to sit 30 mins).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 6342, Acetonitrile (and derivatives). Retrieved from [Link]

Sources

×

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Reactant of Route 1
2-(1,2-Oxazol-4-yl)acetonitrile
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2-(1,2-Oxazol-4-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.